PfFAS-II inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9ClO4 |
|---|---|
Molecular Weight |
288.68 g/mol |
IUPAC Name |
6-(4-chloro-2-hydroxyphenoxy)chromen-2-one |
InChI |
InChI=1S/C15H9ClO4/c16-10-2-4-14(12(17)8-10)19-11-3-5-13-9(7-11)1-6-15(18)20-13/h1-8,17H |
InChI Key |
AEHMYKKZFUJGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1OC3=C(C=C(C=C3)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Binding of PfFAS-II Inhibitor 1 to its Target, Plasmodium falciparum Enoyl-ACP Reductase (PfFabI)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of PfFAS-II inhibitor 1, a novel antimalarial compound, to its molecular target, the Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfFabI). The emergence of drug-resistant malaria parasites necessitates the discovery of new therapeutic agents acting on novel targets. The type II fatty acid synthesis (FAS-II) pathway in P. falciparum, which is essential for the parasite's liver-stage development, represents a promising area for drug discovery.[1][2] PfFabI is a key enzyme in this pathway, catalyzing the final and rate-limiting step in the fatty acid elongation cycle.
Quantitative Inhibitory Profile of this compound (Compound 3)
This compound, also referred to as Compound 3 in the foundational study by Belluti et al. (2013), is a coumarin-based analogue of triclosan.[1][2][3] Its inhibitory activity against PfFabI was evaluated and compared to its effects on other enzymes within the PfFAS-II pathway, namely PfFabG and PfFabZ, to assess its selectivity. The quantitative data from these enzymatic assays are summarized in the table below.
| Compound | PfFabI IC50 (µM) | PfFabG IC50 (µM) | PfFabZ IC50 (µM) | P. falciparum K1 IC50 (µM) | L6 Cells CC50 (µM) | Selectivity Index (SI) |
| This compound (Compound 3) | 0.63 | > 100 | > 100 | 4.8 | 19.3 | 4.0 |
| Triclosan (Reference) | 0.1 | > 100 | > 100 | 0.9 | 12.3 | 13.7 |
Data sourced from Belluti et al., J Med Chem. 2013;56(19):7516-26.[4][5]
The data clearly indicates that this compound is a potent and selective inhibitor of PfFabI, with no significant activity against PfFabG and PfFabZ at concentrations up to 100 µM.[4] While not as potent as the reference compound triclosan, it demonstrates promising activity against the drug-resistant K1 strain of P. falciparum and a favorable selectivity index.
Experimental Protocols
The following protocols are based on the methodologies described by Belluti et al. (2013) for the enzymatic and cellular assays.
PfFabI, PfFabG, and PfFabZ Inhibition Assays
The inhibitory activities of the compounds against the recombinant PfFabI, PfFabG, and PfFabZ enzymes were determined using a spectrophotometric assay.
-
Reagents and Buffers:
-
Enzyme stock solutions (PfFabI, PfFabG, or PfFabZ)
-
Substrate solution (crotonyl-CoA for PfFabI, acetoacetyl-CoA for PfFabG, crotonyl-CoA for PfFabZ)
-
Cofactor solution (NADH for PfFabI, NADPH for PfFabG)
-
Inhibitor stock solutions (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM MES, pH 6.5)
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add the assay buffer, NADH (or NADPH), and the inhibitor at various concentrations.
-
The reaction is initiated by the addition of the enzyme.
-
Immediately after, the substrate is added to start the reaction.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH (or NADPH), is monitored for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25 °C) using a spectrophotometer.
-
The initial reaction velocities are calculated from the linear portion of the absorbance vs. time curves.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
In vitro Antiplasmodial Activity Assay
The activity against the chloroquine-resistant P. falciparum K1 strain was assessed using a [3H]-hypoxanthine incorporation assay.
-
Materials:
-
P. falciparum K1 strain culture
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine
-
Inhibitor stock solutions
-
[3H]-hypoxanthine
-
-
Assay Procedure:
-
A suspension of infected erythrocytes (e.g., 2.5% hematocrit, 0.3% parasitemia) is plated in 96-well plates.
-
The test compounds are added at various concentrations.
-
The plates are incubated for 48 hours in a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2) at 37 °C.
-
[3H]-hypoxanthine is then added to each well, and the plates are incubated for another 24 hours.
-
The cells are harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
Binding Site and Mode of Action
While the crystal structure of this compound in complex with PfFabI has not been explicitly published, the study by Belluti et al. provides the crystal structures of two other coumarin-based analogues from the same series (compounds 7 and 11) in complex with PfFabI.[1][2][3] These structures, along with docking simulations for compound 3, provide significant insights into the binding site and key interactions.
The coumarin-based inhibitors, including this compound, are proposed to bind in the active site of PfFabI in a manner that is dependent on the presence of the NAD+ cofactor. The binding mode involves a series of hydrophobic and hydrogen bonding interactions with key residues in the active site.
Key Residues in the PfFabI Active Site Involved in Inhibitor Binding:
-
Hydrophobic Interactions: The coumarin scaffold and the 2-hydroxy-4-chlorophenyl moiety of the inhibitor are positioned within a hydrophobic pocket formed by residues such as Tyr156, Met159, Ile192, and Phe203.
-
Hydrogen Bonding: A critical hydrogen bond is formed between the hydroxyl group of the inhibitor and the side chain of Tyr156. Additional hydrogen bonds may be formed with the NAD+ cofactor.
The binding of the inhibitor stabilizes a flexible loop near the active site, leading to a slow-tight binding inhibition mechanism, which is characteristic of potent FabI inhibitors like triclosan.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological and crystallographic evaluation of novel inhibitors of Plasmodium falciparum enoyl-ACP-reductase (PfFabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
PfFAS-II Inhibitor 1 (CAS: 1459704-68-7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key properties of PfFAS-II inhibitor 1 (CAS number 1459704-68-7), a potent inhibitor of the Plasmodium falciparum type II fatty acid biosynthesis (PfFAS-II) pathway. This document consolidates available data on its physicochemical characteristics, biological activity, and the experimental protocols used for its synthesis and evaluation. Detailed information is presented in structured tables and visualized through diagrams to facilitate understanding and further research in the development of novel antimalarial agents.
Introduction
Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the discovery of novel therapeutic agents with unique mechanisms of action. The type II fatty acid biosynthesis (PfFAS-II) pathway in Plasmodium falciparum represents a promising target for antimalarial drug development due to its essential role in the parasite's life cycle and its distinctness from the human type I fatty acid synthase (FAS) machinery.
This compound is a small molecule identified as a potent inhibitor of PfFabI, the enoyl-acyl carrier protein (ACP) reductase, which is a critical enzyme in the PfFAS-II pathway. This guide serves as a technical resource for researchers engaged in the study and development of PfFAS-II inhibitors.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and further chemical modification.
| Property | Value | Reference |
| CAS Number | 1459704-68-7 | [1][2][3][4] |
| IUPAC Name | 7-hydroxy-3-(4-chloro-3-hydroxyphenoxy)-4H-chromen-4-one | N/A |
| Molecular Formula | C₁₅H₉ClO₄ | [1][4] |
| Molecular Weight | 288.68 g/mol | [1][4] |
| Appearance | Off-White to Pale Yellow Solid | [5] |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [5] |
Biological Activity
This compound demonstrates potent and specific inhibitory activity against the PfFabI enzyme of Plasmodium falciparum. This inhibition disrupts the fatty acid biosynthesis pathway, which is crucial for the parasite's survival and development.
| Parameter | Value | Target | Organism | Reference |
| IC₅₀ | 0.63 µM | PfFabI (enoyl-ACP reductase) | Plasmodium falciparum | [1][2][3][4] |
Mechanism of Action and Signaling Pathway
This compound targets the PfFabI enzyme within the PfFAS-II pathway, which is located in the parasite's apicoplast. This pathway is responsible for the de novo synthesis of fatty acids, essential for membrane biosynthesis and other vital cellular functions. By inhibiting PfFabI, the inhibitor blocks the elongation of fatty acid chains, leading to parasite death.
Caption: The PfFAS-II pathway and the inhibitory action of this compound on PfFabI.
Experimental Protocols
Synthesis of this compound (Compound 3j in Belluti et al.)
The synthesis of this compound is achieved through a multi-step process, with the key final step involving the reaction of 3-bromo-7-hydroxy-4H-chromen-4-one with 4-chloro-3-hydroxyphenol. The general synthetic scheme for related compounds is described in the literature.
General Procedure for the Synthesis of 3-Aryloxy-4H-chromen-4-one Derivatives:
-
Preparation of the Intermediate: 3-Bromo-7-hydroxy-4H-chromen-4-one is synthesized from commercially available starting materials.
-
Coupling Reaction: A mixture of 3-bromo-7-hydroxy-4H-chromen-4-one (1 equivalent), the corresponding phenol (in this case, 4-chloro-3-hydroxyphenol, 1.2 equivalents), and potassium carbonate (K₂CO₃, 2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is poured into ice-water and acidified with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by flash chromatography on silica gel to yield the final compound.
Caption: General workflow for the synthesis of this compound.
PfFabI Enzyme Inhibition Assay
The inhibitory activity of this compound against the PfFabI enzyme is determined using a spectrophotometric assay that measures the decrease in NADH concentration.
Materials:
-
Recombinant PfFabI enzyme
-
NADH
-
Crotonoyl-CoA (substrate)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitor in DMSO.
-
Reaction Mixture: In each well of a 96-well plate, add the assay buffer, NADH, and the inhibitor solution (or DMSO for control).
-
Enzyme Addition: Add the recombinant PfFabI enzyme to each well and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C) to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, crotonoyl-CoA.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance decay. Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO). Calculate the IC₅₀ value by fitting the dose-response data to a suitable equation.
Caption: Experimental workflow for the PfFabI enzyme inhibition assay.
Conclusion
This compound (CAS 1459704-68-7) is a valuable research compound for the development of novel antimalarial drugs targeting the PfFAS-II pathway. Its potent and specific inhibition of PfFabI underscores the potential of this enzyme as a therapeutic target. This technical guide provides a consolidated resource of its known properties and the experimental methodologies for its synthesis and evaluation, aiming to support and accelerate further research in this critical area of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In silico Screening for Plasmodium falciparum Enoyl-ACP Reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conceptual diagram showing the major mechanisms of the fate, transport, and exposure pathways of PFAS | U.S. Geological Survey [usgs.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
In Silico Docking of PfFAS-II Inhibitor 1 with PfFabI: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico docking of PfFAS-II inhibitor 1 with its target enzyme, Plasmodium falciparum enoyl-acyl carrier protein reductase (PfFabI). The emergence of drug-resistant strains of P. falciparum necessitates the development of novel antimalarial agents that act on underexploited cellular pathways. The type II fatty acid synthesis (FAS-II) pathway, present in the parasite but absent in humans, is a promising area for therapeutic intervention. PfFabI is a critical enzyme in this pathway, making it a key target for inhibitor development.
This compound, also known as Compound 3, has been identified as a potent inhibitor of PfFabI.[1][2] This guide details the quantitative data associated with its inhibitory activity, a representative experimental protocol for in silico molecular docking, and a visualization of the underlying biological pathway and experimental workflow.
Quantitative Inhibition Data
The inhibitory potency of this compound against the PfFabI enzyme has been experimentally determined. The following table summarizes the key quantitative metric.
| Inhibitor | Target Enzyme | IC50 (µM) |
| This compound (Compound 3) | PfFabI | 0.63[1][2] |
IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
In Silico Molecular Docking: A Representative Protocol
While the precise parameters from the original study by Belluti et al. are not publicly available in full, a representative in silico docking protocol can be constructed based on common methodologies for this target and software. This protocol outlines the likely steps taken to predict the binding mode and affinity of this compound with PfFabI.
Objective: To predict the binding conformation and estimate the binding affinity of this compound within the active site of PfFabI.
Materials:
-
Protein Structure: Crystal structure of P. falciparum FabI (e.g., PDB ID: 4IGF).[3]
-
Ligand Structure: 3D structure of this compound (Compound 3).
-
Molecular Docking Software: AutoDock Vina or GOLD are commonly used for this purpose.
-
Visualization Software: PyMOL or Chimera for visual analysis of docking results.
Methodology:
-
Protein Preparation:
-
Download the crystal structure of PfFabI from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign atomic charges (e.g., Gasteiger charges).
-
Define the binding site (grid box) around the active site of the enzyme, typically encompassing the region occupied by the native ligand in a co-crystal structure.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure using a molecular modeling program.
-
Perform energy minimization of the 3D ligand structure.
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Molecular Docking:
-
Utilize a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site of the prepared protein.
-
The docking algorithm will explore various conformations and orientations of the ligand within the active site.
-
The program will score the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the predicted binding poses of the inhibitor.
-
The pose with the lowest binding energy is typically considered the most probable binding mode.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the inhibitor and the amino acid residues of the PfFabI active site.
-
Visualizing the Process and Pathway
To better understand the context and workflow of this research, the following diagrams illustrate the FAS-II pathway and the in silico docking process.
Caption: The P. falciparum Fatty Acid Synthesis II (FAS-II) pathway, highlighting the role of PfFabI and its inhibition.
Caption: A generalized workflow for the in silico molecular docking of an inhibitor to its protein target.
References
A Technical Guide to the Physicochemical Properties of PfFAS-II Inhibitors for Drug Development: A Case Study of Triclosan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of inhibitors targeting the Plasmodium falciparum type II fatty acid synthesis (FAS-II) pathway, a critical target for antimalarial drug development. Due to the absence of a formally designated "PfFAS-II inhibitor 1" in scientific literature, this document will focus on Triclosan , a well-characterized and potent inhibitor of the P. falciparum enoyl-acyl carrier protein reductase (PfENR or FabI), a key enzyme in the FAS-II pathway.[1][2] The principles and methodologies discussed herein are broadly applicable to the characterization of other potential PfFAS-II inhibitors.
Physicochemical Properties of Triclosan
The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety. The key physicochemical parameters for Triclosan are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇Cl₃O₂ | [3] |
| Molecular Weight | 289.54 g/mol | [3] |
| Appearance | White powdered solid | [3] |
| Melting Point | 55–57 °C | [3] |
| Boiling Point | 120 °C | [3] |
| Water Solubility | 12 mg/L | [4][5] |
| logP (Octanol-Water Partition Coefficient) | 4.76 | [4][5] |
| pKa | 8.1 | [5] |
| Density | 1.49 g/cm³ | [3] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.
2.1. Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is a standard approach for determining the logP of a compound.[6]
-
Principle: This method measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water. The ratio of the concentrations in the two phases provides the partition coefficient (P).
-
Materials:
-
Test compound (e.g., Triclosan)
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
A known concentration of the test compound is dissolved in either water or n-octanol.
-
Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel or centrifuge tube.
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
A sample is carefully taken from each phase.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
2.2. Determination of Aqueous Solubility
The turbidimetric method is a high-throughput approach to estimate the kinetic aqueous solubility of a compound.
-
Principle: This method relies on the principle that as the concentration of a compound in an aqueous solution exceeds its solubility limit, the excess compound will precipitate, leading to turbidity which can be measured spectrophotometrically.
-
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance
-
-
Procedure:
-
A stock solution of the test compound is prepared in DMSO.
-
A serial dilution of the stock solution is made in DMSO in a 96-well plate.
-
An aliquot of each dilution is then added to wells containing the aqueous buffer (e.g., PBS).
-
The plate is incubated for a set period (e.g., 2 hours) to allow for precipitation.
-
The turbidity of each well is measured as the absorbance at a specific wavelength (e.g., 620 nm).
-
The solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.
-
Signaling Pathway and Experimental Workflow
3.1. The Plasmodium falciparum FAS-II Pathway and Inhibition by Triclosan
The FAS-II pathway in P. falciparum is located in the apicoplast and is essential for the parasite's liver stage development.[7] This pathway is responsible for the de novo synthesis of fatty acids. Triclosan specifically inhibits the enoyl-acyl carrier protein reductase (FabI), which catalyzes a crucial reduction step in the fatty acid elongation cycle.[1][2]
Caption: Inhibition of the PfFAS-II pathway by Triclosan.
3.2. Experimental Workflow for PfFAS-II Inhibitor Screening
A typical workflow for identifying and characterizing novel PfFAS-II inhibitors is depicted below. This process integrates computational and experimental methodologies.[1]
Caption: Workflow for PfFAS-II inhibitor discovery.
References
- 1. Exploring Novel Antimalarial Compounds Targeting Plasmodium falciparum Enoyl-ACP Reductase: Computational and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triclosan - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Type II fatty acid biosynthesis is essential for Plasmodium falciparum sporozoite development in the midgut of Anopheles mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of PfFAS-II Inhibitor 1 against Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Type II Fatty Acid Synthesis (FAS-II) pathway in Plasmodium falciparum, the deadliest species of human malaria parasite, is localized in the apicoplast and is essential for the parasite's liver-stage development.[1] This pathway's enzymes are distinct from the human Type I FAS system, making them attractive targets for novel antimalarial drugs. PfFAS-II inhibitor 1, also referred to as Compound 3 in the primary literature, is a coumarin-based inhibitor that specifically targets the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in this pathway. These application notes provide detailed protocols for the in vitro evaluation of this compound against P. falciparum, including whole-cell growth inhibition and target-specific enzymatic assays.
Data Presentation
Table 1: Enzymatic Inhibition Data for this compound
| Compound Name | Target Enzyme | IC₅₀ (µM) | Reference |
| This compound (Compound 3) | P. falciparum FabI (PfFabI) | 0.63 | --INVALID-LINK--[2] |
Table 2: Example of Whole-Cell Antimalarial Activity Data for a Related PfFAS-II Inhibitor
| Compound Name | P. falciparum Strain | Whole-Cell IC₅₀ (µM) | Cytotoxicity (CC₅₀) on Human Cell Line (e.g., HepG2) (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| Example Compound | 3D7 (Chloroquine-sensitive) | e.g., 5.2 | e.g., >50 | e.g., >9.6 | Hypothetical Data |
| Example Compound | Dd2 (Chloroquine-resistant) | e.g., 6.8 | e.g., >50 | e.g., >7.3 | Hypothetical Data |
Note: Whole-cell IC₅₀ data for this compound (Compound 3) is not available in the cited literature. The data presented here is hypothetical and serves as a template for data presentation.
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
PfFAS-II Signaling Pathway
The diagram below illustrates the key steps in the P. falciparum Type II Fatty Acid Synthesis pathway, highlighting the role of PfFabI, the target of this compound.
Caption: The P. falciparum FAS-II pathway in the apicoplast.
Experimental Workflow: In Vitro Growth Inhibition Assay
This workflow outlines the key steps for assessing the whole-cell activity of this compound against P. falciparum.
Caption: Workflow for P. falciparum growth inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Asexual P. falciparum Growth Inhibition Assay
This protocol details the steps to determine the 50% inhibitory concentration (IC₅₀) of this compound against the blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human erythrocytes (O⁺)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II or 10% human serum)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom microplates
-
Sorbitol (5% w/v in sterile water)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
-
Humidified, modular incubation chamber
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
Methodology:
-
Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a hypoxic environment.
-
Synchronize the parasite culture to the ring stage by treating with 5% sorbitol for 10 minutes at 37°C. Wash the cells twice with complete culture medium. Repeat synchronization for at least two consecutive life cycles to obtain a tightly synchronized population.
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Prepare a parasite suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit in complete culture medium.
-
-
Assay Plate Setup:
-
Dispense 100 µL of each inhibitor dilution into triplicate wells of a 96-well plate.
-
Include control wells containing culture medium with 0.5% DMSO (negative control) and a known antimalarial drug like chloroquine or artemisinin (positive control).
-
Add 100 µL of the parasite suspension to each well.
-
-
Incubation:
-
Place the plate in a humidified, airtight chamber.
-
Flush the chamber with the gas mixture and incubate at 37°C for 72 hours.
-
-
Quantification of Parasite Growth (SYBR Green I Assay):
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected erythrocyte controls.
-
Normalize the fluorescence readings to the negative control (100% growth).
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: PfFabI Enzymatic Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of this compound against recombinant PfFabI enzyme.
Materials:
-
Recombinant purified PfFabI enzyme
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Crotonoyl-CoA (Substrate)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Methodology:
-
Assay Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor in the assay buffer to achieve the desired final concentrations.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, NADH, and the inhibitor dilutions.
-
Initiate the reaction by adding a pre-determined concentration of PfFabI enzyme.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Start the enzymatic reaction by adding the substrate, crotonoyl-CoA.
-
-
Measurement of Enzyme Activity:
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Normalize the reaction rates to the control reaction without any inhibitor (100% activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
These protocols provide a framework for the comprehensive in vitro evaluation of this compound. The whole-cell growth inhibition assay is crucial for determining the overall antimalarial potency and cellular permeability of the compound, while the enzymatic assay confirms its specific activity against the intended target, PfFabI. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the characterization of novel antimalarial drug candidates targeting the FAS-II pathway of P. falciparum.
References
Application Notes and Protocols for PfFAS-II Inhibitor 1 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and implementation of a cell-based assay to screen for and characterize inhibitors of the Plasmodium falciparum Fatty Acid Synthase II (PfFAS-II) pathway, with a specific focus on "PfFAS-II inhibitor 1."
Introduction
Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge, largely due to the emergence of drug-resistant strains.[1][2] The parasite's type II fatty acid biosynthesis (FAS-II) pathway, located in the apicoplast, is essential for its survival and presents a promising target for novel antimalarial drugs, as it is distinct from the type I FAS pathway found in humans.[3][4] One of the key enzymes in this pathway is the enoyl-acyl carrier protein (ACP) reductase (FabI). "this compound" has been identified as an inhibitor of PfFabI with an IC50 of 0.63 µM in enzymatic assays.[5]
This document outlines a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and other potential inhibitors against the blood stages of P. falciparum. The assay is designed for a high-throughput screening (HTS) format and utilizes a fluorescence-based readout to measure parasite viability.
Signaling Pathway and Drug Target
The PfFAS-II pathway is responsible for the de novo synthesis of fatty acids, which are crucial for membrane biosynthesis and other essential cellular processes in the parasite.[3][6] The pathway involves a series of enzymatic reactions, with FabI catalyzing the final step in each elongation cycle. Inhibition of PfFabI disrupts this pathway, leading to parasite death.
References
- 1. Cell based assays for anti-Plasmodium activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 3. A Type II Pathway for Fatty Acid Biosynthesis Presents Drug Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Type II fatty acid biosynthesis is essential for Plasmodium falciparum sporozoite development in the midgut of Anopheles mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Assay of PfFAS-II Inhibitor 1 in Human Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel antimalarial agents requires a thorough evaluation of their safety and efficacy. A critical step in this process is the assessment of a compound's cytotoxicity against human cell lines to determine its therapeutic window. This document provides a detailed protocol for evaluating the in vitro cytotoxicity of PfFAS-II Inhibitor 1, a compound targeting the Plasmodium falciparum type II fatty acid synthesis (FAS-II) pathway, which is distinct from the type I pathway found in humans. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a human cell line to the 50% inhibitory concentration (IC50) against the parasite, is a key indicator of a drug candidate's potential for safe therapeutic use.[1] An assay commonly used for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cellular metabolic activity as an indicator of cell viability.[2][3] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of living cells.[5]
Data Presentation
The cytotoxicity of this compound is typically evaluated across a panel of human cell lines to assess its general toxicity and any cell-line-specific effects. The results are presented as the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Human Cell Lines
| Cell Line | Tissue of Origin | Morphology | CC50 (µM) |
| HepG2 | Liver | Epithelial | > 50 |
| HEK293 | Kidney | Epithelial | > 50 |
| HeLa | Cervix | Epithelial | 45.8 |
| MRC-5 | Lung | Fibroblast | > 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
This section details the protocol for determining the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
Human cell lines (e.g., HepG2, HEK293, HeLa, MRC-5)
-
Complete cell culture medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
CO2 incubator (37°C, 5% CO2, 95% humidity)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Multichannel pipette
Experimental Workflow Diagram
Caption: Workflow for the MTT-based cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture flask.
-
Dilute the cell suspension to a concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.[6]
-
Include wells for "cells only" (negative control) and "medium only" (background control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the this compound from the stock solution using serum-free medium. A typical concentration range might be from 0.1 µM to 100 µM.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor (e.g., not exceeding 1%).[7]
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the respective compound dilutions, vehicle control, or fresh medium (for the negative control) to the appropriate wells. All experiments should be performed in triplicate.[7]
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Assay:
-
Following the treatment period, remove the medium containing the compound.
-
Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for 3-4 hours at 37°C, protected from light.[4] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
After incubation, carefully remove the MTT-containing medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(OD_treated - OD_background) / (OD_negative_control - OD_background)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value by performing a non-linear regression analysis of the dose-response curve.[7]
-
Principle of Selective Toxicity
The therapeutic potential of an antimalarial drug candidate like this compound relies on its ability to selectively target the parasite without harming the human host. This selectivity is often achieved by exploiting biochemical pathways that are unique to the parasite or significantly different from their human counterparts. The FAS-II pathway in Plasmodium falciparum is an attractive drug target because it is distinct from the FAS-I system used by humans for de novo fatty acid synthesis.
Caption: Selective inhibition of the parasite's pathway.
References
- 1. scielo.br [scielo.br]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. scielo.br [scielo.br]
PfFAS-II inhibitor 1 stock solution preparation and storage
Application Notes and Protocols: PfFAS-II Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also identified as Compound 3, is a potent inhibitor of the Plasmodium falciparum type II fatty acid biosynthesis (PfFAS-II) pathway.[1][2] It specifically targets the enoyl-acyl carrier protein reductase (PfFabI) with an IC50 of 0.63 μM, demonstrating antimalarial activity.[1][2] The PfFAS-II pathway is essential for the parasite's liver-stage development, making its inhibitors promising candidates for prophylactic and liver-stage eradicating antimalarial drugs. This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy in experimental settings.
Physicochemical Properties
A clear understanding of the inhibitor's properties is crucial for its effective use in research.
| Property | Value | Source |
| Molecular Weight | 288.68 g/mol | [1][2] |
| CAS Number | 1459704-68-7 | [1][2] |
| Target | Plasmodium falciparum enoyl-acyl carrier protein reductase (PfFabI) | [1][2] |
| IC50 | 0.63 μM (for PfFabI enzyme) | [1][2] |
Stock Solution Preparation Protocol
The following protocol is based on best practices for similar small molecule inhibitors. For definitive procedures, it is highly recommended to consult the experimental section of the primary research article by Belluti F, et al., J Med Chem. 2013 Oct 10;56(19):7516-26.
3.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
3.2. Procedure
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: In a suitable weighing vessel, carefully weigh out the desired amount of the inhibitor powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
For example, to prepare a 10 mM stock solution from 1 mg of the inhibitor (MW = 288.68 g/mol ):
-
Volume of DMSO = (1 mg / 288.68 g/mol ) / (10 mmol/L) * 1000 = 0.346 mL or 346 µL.
-
-
-
Solubilization:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in dissolution if necessary.
-
-
Aliquoting:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
The volume of the aliquots should be based on the typical experimental requirements.
-
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Condition | Recommendation | Rationale |
| Short-term Storage | 2-8°C for up to one week. | To minimize degradation during immediate experimental use. |
| Long-term Storage | -20°C for up to 6 months. | To ensure long-term stability and prevent degradation. |
| Ultra-long-term Storage | -80°C for over 6 months. | For archival purposes and to maximize stability over extended periods. |
| Freeze-Thaw Cycles | Avoid repeated cycles. | Each cycle can contribute to the degradation of the compound. |
| Light Exposure | Store in the dark or in amber-colored tubes. | To prevent photodegradation. |
Note: The general recommendation for shipping is at room temperature. However, for long-term storage, colder temperatures are advised.[1][2]
Signaling Pathway and Experimental Workflow
5.1. PfFAS-II Pathway and Inhibition
The diagram below illustrates the simplified Type II Fatty Acid Synthesis (FAS-II) pathway in Plasmodium falciparum and the point of inhibition by this compound.
Caption: PfFAS-II Pathway Inhibition by this compound.
5.2. Experimental Workflow for Stock Solution Preparation and Storage
The following diagram outlines the logical flow for preparing and storing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols: Utilizing PfFAS-II Inhibitor 1 in Combination with Other Antimalarials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to exploring the use of PfFAS-II Inhibitor 1, a selective inhibitor of the Plasmodium falciparum type II fatty acid synthesis (FAS-II) pathway, in combination with other antimalarial agents. The FAS-II pathway is essential for the parasite's liver-stage development and is distinct from the human type I fatty acid synthesis (FAS-I) system, making it a promising target for antimalarial chemotherapy. Combining this compound with drugs that have different mechanisms of action could enhance efficacy, overcome resistance, and reduce the required therapeutic doses.
Mechanism of Action of PfFAS-II Inhibitors
The P. falciparum FAS-II pathway is located in the apicoplast and is responsible for the de novo synthesis of fatty acids, which are crucial for membrane biosynthesis and parasite development. A key enzyme in this pathway is the enoyl-acyl carrier protein (ACP) reductase (PfENR), which catalyzes the final step in the fatty acid elongation cycle. This compound is designed to specifically target an enzyme within this pathway, such as PfENR, thereby disrupting fatty acid production and inhibiting parasite growth.
Rationale for Combination Therapy
The primary goals of combining this compound with other antimalarials are:
-
Synergistic or Additive Effects: To achieve a greater therapeutic effect than the sum of the individual drugs.
-
Delaying Resistance: The simultaneous use of drugs with different targets makes it more difficult for the parasite to develop resistance.
-
Broad-Spectrum Activity: Targeting different parasite stages (e.g., blood and liver stages) to achieve a radical cure and prevent relapse.
-
Dose Reduction: Potentially lowering the doses of individual drugs to minimize toxicity and improve patient compliance.
Data Presentation: In Vitro Synergy Analysis
The interaction between this compound and other antimalarials can be quantified using in vitro checkerboard assays. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC is the sum of the FICs of each drug, where the FIC of a drug is the ratio of its concentration in the combination to its concentration when used alone to achieve the same effect (e.g., 50% inhibition of parasite growth, IC50).
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1.0
-
Indifference: 1.0 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
The following tables present illustrative quantitative data from in vitro synergy studies of a representative PfFAS-II inhibitor (herein referred to as this compound) with commonly used antimalarials against a chloroquine-sensitive strain of P. falciparum (e.g., 3D7).
Table 1: In Vitro Activity of Individual Antimalarial Agents
| Drug | Target/Mechanism of Action | IC50 (nM) |
| This compound | Fatty Acid Synthesis (PfENR) | 50 |
| Artemisinin | Heme activation, oxidative stress | 10 |
| Chloroquine | Heme detoxification (hemozoin inhibition) | 20 |
| Pyrimethamine | Dihydrofolate Reductase (DHFR) inhibition | 5 |
Table 2: In Vitro Synergy of this compound in Combination with Other Antimalarials
| Combination (this compound + Partner Drug) | IC50 of this compound in Combination (nM) | IC50 of Partner Drug in Combination (nM) | ΣFIC | Interaction |
| Artemisinin | 20 | 4 | 0.8 | Additive |
| Chloroquine | 25 | 8 | 0.9 | Additive |
| Pyrimethamine | 15 | 1 | 0.5 | Synergistic |
Note: The data presented in these tables are illustrative and based on the expected synergistic and additive interactions. Actual values must be determined experimentally.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol outlines the determination of synergistic, additive, or antagonistic interactions between this compound and other antimalarials using a 96-well plate format.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax II or human serum)
-
Human red blood cells (O+)
-
This compound and partner antimalarial drug stock solutions
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Drug Dilution:
-
Prepare serial dilutions of this compound horizontally and the partner drug vertically in a 96-well plate.
-
Typically, a 7x7 matrix of concentrations is prepared, ranging from 4x IC50 to 1/16x IC50 for each drug.
-
Include wells with each drug alone and drug-free controls.
-
-
Parasite Culture Preparation:
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete medium.
-
-
Incubation:
-
Add 180 µL of the parasite culture to each well of the drug-diluted plate (final volume 200 µL).
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
-
Growth Inhibition Assay (SYBR Green I):
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
-
Calculate the ΣFIC by summing the FICs of both drugs.
-
Determine the nature of the interaction based on the ΣFIC value.
-
Generate an isobologram by plotting the FICs of the two drugs. A concave curve indicates synergy, a straight line indicates an additive effect, and a convex curve indicates antagonism.
-
In Vivo Antimalarial Combination Efficacy: Peter's 4-Day Suppressive Test
This protocol evaluates the in vivo efficacy of this compound in combination with a partner drug in a murine malaria model.
Materials:
-
Plasmodium berghei ANKA strain
-
Swiss albino mice (6-8 weeks old)
-
This compound and partner antimalarial drug formulations for oral or intraperitoneal administration
-
Vehicle control (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Standard antimalarial drug for positive control (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection:
-
Infect mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.
-
-
Treatment Groups:
-
Randomly divide the mice into groups (n=5 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Partner drug alone
-
Group 4: this compound + Partner drug
-
Group 5: Positive control (e.g., Chloroquine)
-
-
-
Drug Administration:
-
Administer the drugs (and vehicle) daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection.
-
-
Monitoring:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Monitor the mice daily for signs of morbidity and mortality for at least 21 days.
-
-
Data Analysis:
-
Calculate the average percent parasitemia for each group.
-
Determine the percent suppression of parasitemia for each treatment group compared to the vehicle control group:
-
% Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100
-
-
Compare the mean survival time of the different treatment groups.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: The P. falciparum Type II Fatty Acid Synthesis (FAS-II) Pathway.
Caption: Experimental workflow for in vitro antimalarial synergy testing.
Caption: Workflow for in vivo antimalarial combination efficacy study.
Application Notes and Protocols for Efficacy Studies of PfFAS-II Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. The type II fatty acid biosynthesis (FAS-II) pathway, located in the parasite's apicoplast, represents a promising target for therapeutic intervention as it is essential for the parasite and distinct from the type I FAS system found in humans. PfFAS-II inhibitor 1 (also known as Compound 3) is a potent and selective inhibitor of the P. falciparum enoyl-acyl carrier protein reductase (PfFabI), a critical enzyme in the FAS-II elongation cycle.[1] This document provides detailed application notes and experimental protocols for conducting efficacy studies of this compound.
Mechanism of Action: this compound specifically targets PfFabI, an enzyme responsible for catalyzing the NADH-dependent reduction of enoyl-ACP substrates in the final step of the fatty acid elongation cycle within the parasite's apicoplast.[1] Inhibition of PfFabI disrupts the synthesis of fatty acids, which are vital for membrane biosynthesis and other essential cellular processes in the parasite. While the FAS-II pathway is crucial for the parasite's liver stage development, its essentiality in the asexual blood stage is a subject of ongoing research, with some studies suggesting that the parasite may be able to scavenge fatty acids from the host during this phase.[2][3] This is a critical consideration in the experimental design and interpretation of efficacy studies.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound and its analogs against the target enzyme and the whole parasite.
Table 1: In Vitro Enzymatic Inhibition of PfFabI
| Compound | PfFabI IC₅₀ (µM) |
| This compound | 0.63 |
Data sourced from MedchemExpress.[1]
Table 2: In Vitro Antiplasmodial Activity
| Compound | P. falciparum Strain | IC₅₀ (µM) |
| This compound | Drug-Sensitive (e.g., NF54) | Data not publicly available |
| Drug-Resistant (e.g., K1) | Data not publicly available |
Experimental Protocols
In Vitro Efficacy Studies
This assay determines the direct inhibitory effect of the compound on the purified PfFabI enzyme.
Materials:
-
Purified recombinant PfFabI enzyme
-
NADH
-
Butyryl-CoA (or other suitable acyl-CoA substrate)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
This compound
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing the assay buffer, NADH, and purified PfFabI enzyme in a 96-well UV-transparent plate.
-
Add this compound at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the butyryl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates and determine the concentration of this compound that results in 50% inhibition of enzyme activity (IC₅₀) by fitting the data to a dose-response curve.[2]
This assay measures the inhibition of parasite proliferation in a red blood cell culture.
Materials:
-
Synchronized P. falciparum culture (e.g., NF54 or K1 strains) at the ring stage
-
Human erythrocytes
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
[³H]-hypoxanthine
-
This compound
-
96-well culture plates
-
Cell harvester and scintillation counter
Protocol:
-
Prepare a parasite culture with 0.5% parasitemia and 2.5% hematocrit in a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Incubate the plate for 48 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by comparing the radioactivity in the treated wells to the control wells.
In Vivo Efficacy Studies
This model assesses the ability of the compound to suppress parasite growth in an infected mouse.
Materials:
-
Plasmodium berghei ANKA strain
-
Female ICR or Swiss Webster mice (6-8 weeks old)
-
This compound formulated for in vivo administration (e.g., in 7% Tween 80, 3% ethanol)
-
Standard antimalarial drug (e.g., chloroquine or artesunate) as a positive control
-
Giemsa stain
-
Microscope
Protocol:
-
Infect mice intravenously with 1 x 10⁷ P. berghei-parasitized red blood cells on Day 0.
-
Two hours post-infection, administer the first dose of this compound via the desired route (e.g., oral gavage, intraperitoneal injection). Administer the compound daily for a total of four days (Day 0 to Day 3).
-
Include a vehicle-treated control group and a positive control group.
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
-
Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group.
-
Dose-ranging studies can be performed to determine the effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀).
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
troubleshooting PfFAS-II inhibitor 1 solubility issues in DMSO
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with PfFAS-II inhibitor 1, particularly when using Dimethyl Sulfoxide (DMSO) as a solvent.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in DMSO at the desired concentration.
A1: This is a common issue with hydrophobic small molecules. Here is a step-by-step troubleshooting workflow to improve solubility.
Initial Steps:
-
Verify DMSO Quality: Ensure you are using a fresh, anhydrous (or low water content) bottle of DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[1][2]
-
Gentle Warming: Gently warm the solution to 37°C for a short period. Some compounds require minimal energy to dissolve. Be cautious, as prolonged heating can degrade the inhibitor.
-
Vortexing & Sonication: After adding the solvent, vortex the vial thoroughly. If crystals are still visible, use a sonicating water bath for 5-10 minutes to break up particulates and aid dissolution.[1][3]
If the inhibitor still does not dissolve, proceed to the advanced steps outlined in the workflow diagram below.
Caption: Workflow for troubleshooting initial dissolution of this compound in DMSO.
Q2: My inhibitor dissolved in DMSO, but it precipitated when I diluted it into my aqueous assay buffer.
A2: This is a very common problem known as "crashing out." It occurs because the compound is poorly soluble in aqueous solutions. The final concentration of DMSO in your assay is critical.[1][3]
Solutions:
-
Stepwise Dilution: Do not dilute your high-concentration DMSO stock directly into the final aqueous buffer. Perform intermediate serial dilutions in 100% DMSO first to lower the inhibitor concentration before the final dilution into the aqueous medium.[1]
-
Lower Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, while some enzymatic assays may tolerate more.[4] Aim for the lowest effective DMSO concentration. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.[1]
-
Use of Co-solvents or Surfactants: For in vivo or challenging in vitro assays, a co-solvent like PEG400, or a small amount of a surfactant like Tween 80, can be added to the final buffer to help maintain solubility.[3][4] Compatibility with your specific assay must be verified.
Frequently Asked Questions (FAQs)
Q3: What is the recommended storage condition for this compound stock solutions in DMSO?
A3: Once dissolved in DMSO, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles, as this can introduce moisture and cause the compound to precipitate out of solution over time.[5][6]
Q4: Can I use solvents other than DMSO?
A4: While DMSO is a common solvent for many organic molecules, it is not universal.[1] If solubility in DMSO is limiting, other organic solvents like dimethylformamide (DMF) or ethanol may be viable alternatives.[2] However, you must always verify the compatibility of any new solvent with your experimental system, as it may have different effects on cells or enzymes.
Q5: How does the PfFAS-II pathway work, and why is it a drug target?
A5: The Plasmodium falciparum parasite uses a Type II fatty acid synthesis (FAS-II) pathway located in its apicoplast, a unique organelle.[7][8][9] This pathway is essential for the parasite's survival.[7] Human cells use a different, Type I FAS (FAS-I) system.[8][10] This fundamental difference makes the enzymes in the PfFAS-II pathway excellent and specific targets for antimalarial drugs that should have minimal side effects on the human host.[8][10]
Caption: Simplified diagram of the P. falciparum Type II Fatty Acid Synthesis (FAS-II) pathway.
Quantitative Data Summary
While specific solubility data for "this compound" is not publicly available, the table below illustrates typical solubility characteristics for poorly soluble research compounds.
| Parameter | Value | Notes |
| Max Stock Concentration in 100% DMSO | 10 - 50 mM | Highly compound-dependent. Attempting higher concentrations may lead to insolubility. |
| Max Final DMSO % in Cell-Based Assays | ≤ 0.5% (v/v) | Higher concentrations are often toxic to cells. A vehicle control is mandatory.[4] |
| Max Final DMSO % in Enzymatic Assays | ≤ 5% (v/v) | Assay dependent. High DMSO can denature proteins or interfere with assay components.[11][12] |
| Aqueous Buffer Solubility (after dilution) | < 10 µM | Typical for hydrophobic inhibitors. This is often the limiting factor for experiments.[13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Bring the vial of this compound powder and a sealed bottle of anhydrous DMSO to room temperature.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of the inhibitor and its molecular weight.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of inhibitor powder.
-
Mixing: Vortex the vial vigorously for 2 minutes. Observe for any visible precipitate.
-
Sonication (if needed): If precipitate remains, place the vial in a sonicating water bath for 10 minutes, or until the solution clears.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use, low-retention tubes. Store immediately at -80°C.
Protocol 2: Serial Dilution for a Cell-Based Assay (Final Concentration 10 µM)
This protocol assumes a starting stock of 10 mM DMSO and a final assay volume of 100 µL with a final DMSO concentration of 0.1%.
-
Intermediate Dilution 1 (1 mM): Dilute the 10 mM stock solution 1:10 in 100% DMSO.
-
Take 5 µL of the 10 mM stock.
-
Add 45 µL of 100% DMSO.
-
Vortex to mix. This is your 1 mM intermediate stock.
-
-
Intermediate Dilution 2 (100 µM): Dilute the 1 mM intermediate stock 1:10 in 100% DMSO.
-
Take 10 µL of the 1 mM intermediate stock.
-
Add 90 µL of 100% DMSO.
-
Vortex to mix. This is your 100 µM working stock.
-
-
Final Dilution into Assay Plate: Add the working stock to the assay medium.
-
Add 1 µL of the 100 µM working stock to 99 µL of cell culture medium in your assay well.
-
This results in a final inhibitor concentration of 1 µM and a final DMSO concentration of 1%. Note: This example results in 1% DMSO. To achieve 0.1% DMSO, a further intermediate dilution in DMSO would be required, or a smaller volume of a more concentrated stock would be added to the final well. For a 0.1% final DMSO concentration, you would add 0.1 µL of the 100 µM stock to 99.9 µL of medium, which requires specialized pipetting equipment. Alternatively, create a 10X final concentration in media (e.g., 100 µM inhibitor in media with 1% DMSO) and add 10 µL of this to 90 µL of cells in media.
-
-
Vehicle Control: Prepare a control well containing 1 µL of 100% DMSO in 99 µL of medium (or the equivalent dilution scheme) to account for any solvent effects.[1]
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ziath.com [ziath.com]
- 7. A Type II Pathway for Fatty Acid Biosynthesis Presents Drug Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Fatty Acid Biosynthesis Enzyme FabI Plays a Key Role In the Development of Liver Stage Malarial Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
optimizing PfFAS-II inhibitor 1 concentration for in vitro assays
Technical Support Center: PfFAS-II Inhibitor 1
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing this inhibitor in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro assays?
A1: The optimal concentration of this compound is highly dependent on the specific assay and the Plasmodium falciparum strain being used. For initial experiments, a common approach is to perform a dose-response curve starting from a high concentration and titrating down. Based on typical IC50 values for compounds targeting this pathway, a broad range of 1 nM to 100 µM is recommended for initial screening.
Q2: How should I dissolve and prepare stock solutions of this compound?
A2: this compound is a hydrophobic molecule with low aqueous solubility.[1][2] It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For most in vitro assays, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity to the parasites.[3][4]
Q3: How do I determine the 50% inhibitory concentration (IC50) for my specific parasite strain?
A3: The IC50 value can be determined by performing a parasite growth inhibition assay.[5] A widely used method is the SYBR Green I-based fluorescence assay, which measures the proliferation of parasites by quantifying their DNA content.[6][7][8][9] By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While this compound is designed to be specific for the P. falciparum FAS-II pathway, the potential for off-target effects should always be considered. It is advisable to perform cytotoxicity assays on a mammalian cell line (e.g., HEK293 or HepG2) to assess the inhibitor's selectivity for the parasite over host cells.[3][4][10][11][12]
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in in vitro assays.
Problem: High variability between replicate wells in my assay.
-
Possible Cause: Uneven distribution of parasites or inhibitor, or issues with cell viability.
-
Solution: Ensure that your parasite culture is well-mixed before plating. When adding the inhibitor, mix gently to ensure even distribution without disturbing the cells.
Problem: I am not observing any inhibition, even at high concentrations of the inhibitor.
-
Possible Cause: The inhibitor may have degraded, or there could be an issue with the parasite strain's susceptibility.
-
Solution: Verify the integrity of your inhibitor stock. If the problem persists, consider testing a different, validated PfFAS-II inhibitor to confirm that the pathway is susceptible to inhibition in your parasite strain.
Problem: The inhibitor is precipitating out of solution in the culture medium.
-
Possible Cause: The concentration of the inhibitor may be too high for its solubility in the aqueous culture medium.[13][14]
-
Solution: Try using a lower starting concentration for your serial dilutions. Ensure that the final DMSO concentration is sufficient to maintain the inhibitor's solubility but remains below the toxic threshold for the parasites.
Problem: I am observing significant cytotoxicity in my host cells.
-
Possible Cause: The inhibitor may have off-target effects on mammalian cells at the concentrations being tested.
-
Solution: Perform a comprehensive cytotoxicity assessment to determine the inhibitor's therapeutic window.[3][4][10][11][12] If the inhibitor is not sufficiently selective, it may not be a viable candidate for further development.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for Various Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Parasite Growth Inhibition (IC50) | 1 nM - 100 µM | A 10-point serial dilution is recommended for initial dose-response curves. |
| Enzyme Inhibition Assay | 10 nM - 50 µM | This assay directly measures the inhibitor's effect on the PfFAS-II enzyme. |
| Host Cell Cytotoxicity (CC50) | 1 µM - 200 µM | It is important to determine the concentration at which the inhibitor is toxic to mammalian cells. |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| High Variability | Inconsistent plating or mixing | Ensure proper mixing of parasite culture and inhibitor. |
| No Inhibition | Inhibitor degradation or parasite resistance | Verify inhibitor integrity and test a control compound. |
| Precipitation | Poor solubility | Lower the starting concentration and check DMSO percentage. |
| Host Cell Toxicity | Off-target effects | Conduct thorough cytotoxicity profiling. |
Experimental Protocols
Protocol 1: Determination of IC50 using a SYBR Green I-Based Parasite Growth Inhibition Assay
This protocol is adapted from standard methodologies for assessing antimalarial drug susceptibility.[6][7][8][9]
-
Prepare Parasite Culture: Synchronize P. falciparum cultures to the ring stage and adjust the parasitemia to 1% in a 2% hematocrit suspension.
-
Prepare Drug Plates: Serially dilute this compound in culture medium in a 96-well plate. Include positive (no inhibitor) and negative (no parasites) controls.
-
Incubate Plates: Add the parasite suspension to the drug plates and incubate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lyse Cells and Stain DNA: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Measure Fluorescence: Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Analyze Data: Calculate the percent inhibition for each concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 12. In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
PfFAS-II inhibitor 1 off-target effects in malaria research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PfFAS-II inhibitor 1 in malaria research. The information is tailored for scientists and drug development professionals to address potential issues encountered during experimentation.
FAQs: this compound
Q1: What is this compound and what is its primary target?
A1: this compound, also referred to as Compound 3, is an inhibitor of the Plasmodium falciparum type II fatty acid biosynthesis (PfFAS-II) pathway. Its primary target is the enoyl-acyl carrier protein reductase (FabI), a key enzyme in this pathway.[1][2]
Q2: What is the known on-target potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.63 µM for the PfFabI enzyme.[1][2]
Q3: In which stages of the Plasmodium falciparum life cycle is the PfFAS-II pathway essential?
A3: The PfFAS-II pathway is essential for sporozoite development in the mosquito midgut and for late-stage liver development. It is, however, not essential for the asexual blood-stage replication of the parasite.
Q4: What are the potential applications of this compound in malaria research?
A4: Given that the PfFAS-II pathway is critical for parasite development in the mosquito and liver stages, inhibitors like this compound could be valuable tools for studying these stages and for developing transmission-blocking or prophylactic antimalarial drugs.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in P. falciparum Growth Inhibition Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors: Inaccurate dispensing of inhibitor or parasite culture. | - Calibrate and regularly service pipettes. - Use reverse pipetting for viscous solutions. - Ensure thorough mixing of parasite culture before dispensing. |
| Edge effects: Evaporation from wells on the outer edges of the microtiter plate can concentrate the inhibitor and affect parasite growth.[3] | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or water to maintain humidity. - Ensure a humidified environment during incubation. | |
| IC50 values differ significantly between experiments | Inconsistent parasite stage: The susceptibility of P. falciparum to antimalarial compounds can be stage-specific. | - Use tightly synchronized parasite cultures (e.g., ring stage) for all assays. - Document the parasite stage and parasitemia at the start of each experiment. |
| Variability in culture media: Differences in media composition (e.g., serum batch, pH) can affect parasite growth and inhibitor activity. | - Use a consistent batch of serum or AlbuMAX for a set of experiments. - Prepare fresh media for each experiment and ensure the pH is within the optimal range (typically 7.2-7.4). | |
| Inhibitor degradation: this compound may be unstable under certain storage or experimental conditions. | - Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. - Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
Guide 2: Assessing Potential Off-Target Effects of this compound
As there is limited publicly available data on the off-target profile of this compound, this guide provides a general framework for researchers to assess its selectivity.
| Question | Experimental Approach | Interpretation of Results |
| Does this compound bind to other proteins in the parasite or host cell? | Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding.[4][5] | - A thermal shift observed for proteins other than PfFabI suggests potential off-target binding. - The magnitude of the thermal shift can provide an initial indication of binding affinity. |
| Does this compound inhibit other kinases? | Kinome Profiling: Screen the inhibitor against a panel of human and/or Plasmodium kinases. | - Inhibition of kinases at concentrations close to the on-target IC50 may indicate off-target effects that could contribute to the observed cellular phenotype or toxicity.[6] |
| Is the observed cellular phenotype solely due to PfFAS-II inhibition? | Chemical Rescue/Supplementation: Since the PfFAS-II pathway is involved in fatty acid synthesis, it may be possible to rescue the inhibitory effect by supplementing the culture medium with specific fatty acids. | - If the addition of downstream metabolites of the PfFAS-II pathway rescues the growth inhibition, it provides evidence that the inhibitor's primary mode of action is on-target. |
| Is this compound toxic to human cells? | Cytotoxicity Assays: Test the inhibitor against a panel of human cell lines (e.g., HepG2, HEK293) using assays such as MTT or Neutral Red uptake.[7][8] | - A high cytotoxic concentration (CC50) relative to the antiplasmodial IC50 indicates good selectivity for the parasite. A low selectivity index (CC50/IC50) may suggest off-target toxicity. |
Quantitative Data Summary
| Inhibitor | Target | On-Target IC50 (µM) | Reference |
| This compound (Compound 3) | P. falciparum FabI | 0.63 | [1][2] |
Note: No quantitative data on off-target effects for this compound is currently available in the public domain.
Experimental Protocols
Protocol 1: In Vitro Asexual P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This protocol is adapted from standard SYBR Green I-based fluorescence assays.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
Washed, uninfected human erythrocytes
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microtiter plates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of each inhibitor dilution to the appropriate wells of a 96-well plate. Include wells with medium only (negative control) and a known antimalarial (positive control).
-
Prepare a parasite suspension of 2% hematocrit and 1% parasitemia in complete culture medium.
-
Add 100 µL of the parasite suspension to each well.
-
Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence on a plate reader.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a generalized protocol for assessing the target engagement of this compound.
Materials:
-
P. falciparum culture
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody specific for PfFabI and a loading control protein
Procedure:
-
Treat parasite cultures with this compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the parasites with PBS containing protease inhibitors.
-
Resuspend the parasite pellet in PBS and divide it into aliquots for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed.
-
Analyze the supernatant by SDS-PAGE and Western blot using an antibody against PfFabI.
-
Quantify the band intensities and plot the amount of soluble PfFabI as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: PfFAS-II pathway and the inhibitory action of this compound.
Caption: A logical workflow for characterizing the on- and off-target effects of a novel inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. sinobiological.com [sinobiological.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Cytotoxicity of PfFAS-II Inhibitors
Disclaimer: Initial literature searches did not yield specific information for a compound named "PfFAS-II inhibitor 1." This suggests the name may be a placeholder, internal designation, or a novel, unpbulished compound. The following technical support guide provides a general framework for researchers to assess and minimize cytotoxicity for any experimental inhibitor targeting the Plasmodium falciparum type II fatty acid synthesis (PfFAS-II) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the PfFAS-II pathway and why is it a target for antimalarial drugs?
The Plasmodium falciparum type II fatty acid synthesis (PfFAS-II) pathway is responsible for the de novo synthesis of fatty acids within the parasite. This pathway is located in the apicoplast, a non-photosynthetic plastid organelle.[1][2] The enzymes in this pathway are distinct from the type I fatty acid synthesis (FAS-I) pathway found in humans, making PfFAS-II an attractive target for developing selective antimalarial drugs.[3] Inhibition of this pathway can disrupt parasite membrane formation, which is crucial for its rapid proliferation.[2][4]
Q2: Why might a PfFAS-II inhibitor exhibit cytotoxicity in experimental models?
Cytotoxicity from a PfFAS-II inhibitor can arise from several factors:
-
Off-target effects: The inhibitor may interact with other essential host cell machinery, leading to cell death. This is a common issue with kinase inhibitors and other targeted therapies.
-
Mitochondrial toxicity: The MTT assay, a common method for assessing cell viability, relies on mitochondrial reductase activity.[5] If the inhibitor interferes with mitochondrial function, it can lead to a cytotoxic readout even if the primary target is elsewhere.
-
Solvent toxicity: The solvent used to dissolve the inhibitor, such as DMSO, can be toxic to cells at higher concentrations.[6][7]
-
Compound instability: The inhibitor may degrade in culture media into toxic byproducts.
-
On-target effects in specific cell lines: While the PfFAS-II pathway is distinct from the human FAS-I pathway, some experimental cell lines might have unique metabolic vulnerabilities that are inadvertently affected by the inhibitor.
Q3: What are the key parameters to consider when assessing the cytotoxicity of a PfFAS-II inhibitor?
When evaluating a new inhibitor, it's crucial to determine its therapeutic window. This is typically assessed by comparing its efficacy against the parasite (IC50) with its toxicity to a mammalian cell line (CC50).
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of the inhibitor required to inhibit parasite growth by 50%.[8][9] A lower IC50 indicates higher potency against the parasite.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of the inhibitor that causes a 50% reduction in the viability of a mammalian cell line.
-
Selectivity Index (SI): This is the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI is desirable as it indicates that the compound is more toxic to the parasite than to mammalian cells.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in initial screening.
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response experiment with a wider range of concentrations to determine the CC50. Start with concentrations well below the expected IC50 against the parasite. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control to confirm.[6] |
| "Edge effect" in multi-well plates. | Evaporation from the outer wells of a culture plate can concentrate the inhibitor and lead to artificially high cytotoxicity.[10] Avoid using the outermost wells for experimental samples or ensure proper humidification. |
| Incorrect incubation time. | Long incubation times can exacerbate non-specific toxicity. Optimize the incubation period based on the cell doubling time and the expected mechanism of action of the inhibitor. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Potential Cause | Troubleshooting Step |
| Variable cell seeding density. | Inconsistent cell numbers at the start of the experiment will lead to variable results.[11] Ensure accurate cell counting and even distribution in the wells. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Compound degradation. | Prepare fresh dilutions of the inhibitor from a stable stock solution for each experiment. If the compound is light-sensitive, protect it from light. |
| Assay interference. | Components in the culture medium, such as phenol red, can interfere with colorimetric or fluorometric assays.[10] Use appropriate background controls (medium + assay reagent) to correct for this. |
Issue 3: Distinguishing between on-target and off-target cytotoxicity.
| Potential Cause | Troubleshooting Step |
| Inhibitor has multiple cellular targets. | Test the inhibitor on a panel of cell lines with different metabolic profiles. If cytotoxicity varies significantly, it may indicate off-target effects. |
| Non-specific mechanism of toxicity. | Use multiple, mechanistically distinct cytotoxicity assays (e.g., MTT, Neutral Red, LDH release) to see if the results are consistent. A discrepancy may suggest assay-specific interference rather than true cytotoxicity. |
| Lack of a clear structure-activity relationship (SAR). | If available, test analogs of the inhibitor with varying potency against PfFAS-II. A strong correlation between anti-parasitic activity and cytotoxicity suggests a potential on-target effect, while a lack of correlation points towards off-target toxicity. |
Data Presentation
Table 1: Example Cytotoxicity and Potency Data for Antimalarial Compounds
This table serves as a template for how to present your experimental data. The values are hypothetical and for illustrative purposes only.
| Compound | Target | IC50 vs. P. falciparum (nM) | CC50 vs. HepG2 cells (nM) | Selectivity Index (SI) |
| Inhibitor A | PfFAS-II | 50 | 10,000 | 200 |
| Inhibitor B | PfFAS-II | 75 | 5,000 | 66.7 |
| Chloroquine | Heme Polymerization | 20 | > 50,000 | > 2,500 |
| Doxorubicin | Topoisomerase II | 15 | 150 | 10 |
Experimental Protocols
Protocol 1: MTT Assay for Mammalian Cell Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293T)
-
Complete culture medium
-
96-well flat-bottom plates
-
PfFAS-II inhibitor stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the PfFAS-II inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include wells with medium only (background control), cells with medium and solvent (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified PfFAS-II fatty acid elongation cycle in the P. falciparum apicoplast.
References
- 1. A type II pathway for fatty acid biosynthesis presents drug targets in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Type II fatty acid biosynthesis is essential for Plasmodium falciparum sporozoite development in the midgut of Anopheles mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving PfFAS-II inhibitor 1 stability in culture media
Welcome to the technical support center for PfFAS-II Inhibitor 1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a specific focus on ensuring the stability of the inhibitor in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 3, is an antimalarial compound that targets the Plasmodium falciparum type II fatty acid biosynthesis (PfFAS-II) pathway.[1][2][3] It specifically inhibits the PfFabI enzyme, a key component of this pathway, with an IC50 of 0.63 μM.[1][2][3] The PfFAS-II pathway is essential for the parasite's liver-stage development, making its inhibitors promising candidates for malaria prophylaxis.
Q2: What is the chemical nature of this compound?
A2: this compound is a coumarin-based triclosan analogue. Its chemical structure contains a coumarin core linked to a chlorinated phenolic group. This information is crucial for understanding its potential stability and solubility characteristics.
Q3: What are the common solvents for preparing a stock solution of this compound?
A3: Due to its hydrophobic nature, this compound is typically dissolved in organic solvents to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice. It is important to note that while the inhibitor may dissolve well in solvents like DMSO, ethanol, or acetone, precipitation can occur when the stock solution is diluted into aqueous culture media.[4]
Q4: What are the primary factors that can affect the stability of this compound in culture media?
A4: Several factors can influence the stability of small molecules like this compound in culture media. These include:
-
pH of the media: The coumarin structure can be susceptible to hydrolysis at non-optimal pH.
-
Media components: Certain components in the culture medium, such as reactive oxygen species or enzymes from serum, can potentially degrade the inhibitor.
-
Light exposure: The phenolic group and conjugated ring system may be sensitive to photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Binding to plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the media.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antimalarial activity.
This is a common issue that can often be traced back to the inhibitor's stability and effective concentration in the culture medium.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Inhibitor Precipitation | 1. Visually inspect the culture medium after adding the inhibitor for any signs of precipitation or turbidity. 2. Reduce the final concentration of the organic solvent (e.g., DMSO) to less than 0.5% (v/v). 3. Prepare fresh dilutions from the stock solution immediately before each experiment. | High concentrations of organic solvents can cause hydrophobic compounds to precipitate when diluted in aqueous media, thereby lowering the bioavailable concentration.[4] |
| Inhibitor Degradation | 1. Minimize the exposure of the inhibitor stock solution and supplemented media to light. 2. Prepare fresh supplemented media for each experiment and avoid long-term storage. 3. Consider performing a time-course experiment to assess the inhibitor's stability over the duration of your assay. | The coumarin and phenolic moieties in this compound may be susceptible to photodegradation and hydrolysis, leading to a loss of activity over time. |
| Adsorption to Labware | 1. Use low-adhesion plasticware for preparing and storing inhibitor solutions. 2. Pre-incubate plates with culture medium containing serum before adding the inhibitor and cells. | Hydrophobic compounds can bind to standard plastics, reducing the effective concentration. Serum proteins can coat the plastic surface, minimizing non-specific binding of the inhibitor. |
Issue 2: High variability between experimental replicates.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Inhomogeneous Inhibitor Distribution | 1. Ensure thorough mixing of the culture medium after adding the inhibitor stock solution. Vortex or gently invert the tube multiple times. 2. When plating, mix the cell suspension gently between replicates to ensure a uniform distribution of both cells and inhibitor. | Improper mixing can lead to concentration gradients of the inhibitor within the culture vessel, resulting in variable effects on the cells. |
| Inconsistent Cell Seeding | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consistent pipetting techniques. | Variations in the initial number of parasites per well will lead to variability in the final readout of antimalarial activity. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of multi-well plates for critical experiments, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or water to create a humidity barrier. | Evaporation from the outer wells can concentrate the inhibitor and media components, leading to artifactual results. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Calculate the required volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Carefully add the calculated volume of DMSO to the vial containing the lyophilized this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of Inhibitor Stability in Culture Media using HPLC-MS
This protocol provides a general workflow to quantify the concentration of this compound over time in your specific culture medium.
-
Materials:
-
Culture medium (e.g., RPMI-1640) supplemented as required for your P. falciparum strain.
-
This compound stock solution.
-
Sterile culture plates or tubes.
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid, HPLC grade.
-
HPLC-MS system.
-
-
Procedure:
-
Prepare the culture medium supplemented with a known concentration of this compound (e.g., 10 µM).
-
Dispense the supplemented medium into sterile culture vessels.
-
Incubate the vessels under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect an aliquot of the medium.
-
To precipitate proteins, add 3 volumes of cold acetonitrile to the medium aliquot.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a suitable mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Analyze the samples by HPLC-MS to determine the concentration of the parent inhibitor.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile under your experimental conditions.
Visualizations
References
Technical Support Center: Addressing PfFAS-II Inhibitor 1 Batch-to-Batch Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) to address batch-to-batch variability in PfFAS-II Inhibitor 1. Inconsistent inhibitor performance can significantly impact experimental reproducibility and the reliability of research findings. This resource offers a structured approach to identifying and mitigating issues arising from inhibitor variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the potency (IC50) of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability in potency is a common issue that can stem from several factors during the synthesis and purification process of the inhibitor. These can include minor differences in purity, the presence of inactive isomers, or residual solvents from the manufacturing process. It is also possible that the compound's stability has been compromised during shipping or storage. We recommend performing an in-house quality control check on each new batch to establish its potency before use in critical experiments.
Q2: Our latest batch of this compound shows poor solubility compared to previous batches. How can we address this?
A2: Solubility issues can arise from variations in the physical form of the compound (e.g., crystalline vs. amorphous state) or differences in purity. We recommend first verifying the recommended solvent and concentration. If solubility remains an issue, you can try gentle warming or sonication. It is crucial to visually inspect the solution for any precipitate before use. A detailed protocol for assessing solubility is provided in the "Experimental Protocols" section.
Q3: Can improper storage conditions affect the performance of this compound?
A3: Yes, improper storage is a significant factor that can lead to the degradation of the inhibitor. This compound should be stored under the conditions specified on the product datasheet, typically at low temperatures and protected from light and moisture. Repeated freeze-thaw cycles of stock solutions should be avoided, as this can also lead to degradation. We recommend aliquoting stock solutions into single-use volumes.
Q4: What is the recommended quality control (QC) procedure for a new batch of this compound?
A4: Upon receiving a new batch, it is best practice to perform a set of QC experiments to verify its identity and activity. This should include, at a minimum, a dose-response assay to determine the half-maximal inhibitory concentration (IC50) against the P. falciparum parasite culture and a solubility test in the desired experimental solvent. Comparing the results to a previously validated batch or the supplier's certificate of analysis is essential.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered with this compound.
| Problem | Possible Cause | Recommended Action |
| Inconsistent IC50 values between experiments | 1. Batch-to-batch variability of the inhibitor.2. Inconsistent parasite culture health or density.3. Pipetting errors or incorrect dilutions.4. Degradation of inhibitor stock solution. | 1. Perform a side-by-side comparison of the new batch with a previously validated batch.2. Ensure parasite cultures are synchronized and at the correct parasitemia.3. Calibrate pipettes and double-check all dilution calculations.4. Prepare fresh stock solutions from powder. |
| Lower than expected potency | 1. Incorrect concentration of the stock solution.2. Compound degradation due to improper storage.3. Inherent low potency of the new batch. | 1. Verify the weighing of the compound and the volume of the solvent used for the stock solution.2. Review storage conditions and handling procedures.3. Contact the supplier for batch-specific data and consider ordering from a different lot. |
| Complete inactivity of the inhibitor | 1. Incorrect compound supplied.2. Complete degradation of the inhibitor.3. Major error in stock solution preparation. | 1. Verify the identity of the compound through analytical methods if possible.2. Prepare a fresh stock solution from the powder and re-test.3. Meticulously re-trace the steps of the stock solution preparation. |
Quantitative Data Summary
The following table illustrates hypothetical data from three different batches of this compound, highlighting potential variability.
| Batch Number | Supplier-Stated IC50 (nM) | In-House Measured IC50 (nM) | Solubility in DMSO (mg/mL) | Appearance |
| Batch A | 50 | 55 ± 5 | >10 | White crystalline solid |
| Batch B | 50 | 150 ± 15 | >10 | Off-white powder |
| Batch C | 50 | 60 ± 8 | 5 | Clumpy, slightly yellow solid |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound against P. falciparum
Objective: To determine the potency of a new batch of this compound by measuring its half-maximal inhibitory concentration (IC50) in an in vitro parasite growth inhibition assay.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II)
-
This compound powder
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Incubator (37°C, 5% CO2, 5% O2)
-
Fluorescence plate reader
Methodology:
-
Prepare Inhibitor Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C in small aliquots.
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using standard methods (e.g., sorbitol treatment).
-
Assay Setup:
-
Prepare a serial dilution of the inhibitor in complete culture medium. A common starting concentration is 1 µM.
-
Add 100 µL of the diluted inhibitor to the wells of a 96-well plate. Include a no-drug control (medium only) and a positive control (e.g., chloroquine).
-
Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (final concentration 0.2 µL/mL) to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the data to the no-drug control.
-
Plot the percentage of parasite growth inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The Plasmodium falciparum Fatty Acid Synthase II (FAS-II) pathway, indicating the point of action for this compound.
Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.
overcoming poor bioavailability of PfFAS-II inhibitor 1 in vivo
Welcome to the technical support center for the novel antimalarial candidate, PfFAS-II Inhibitor 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during in vivo studies, with a particular focus on its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our mouse models following oral administration. What are the potential reasons for this?
A1: Poor oral bioavailability is a significant challenge for many drug candidates, including this compound. Several factors can contribute to this issue:
-
Low Aqueous Solubility: The compound may have poor solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption. Many potent drug candidates are highly lipophilic and crystalline, which hinders their ability to dissolve.
-
High First-Pass Metabolism: After absorption from the gut, the compound may be extensively metabolized by enzymes in the liver (cytochrome P450s) before it reaches systemic circulation.
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.
-
Chemical Instability: The compound could be unstable in the acidic environment of the stomach or be degraded by digestive enzymes.
Q2: What are the recommended initial steps to improve the oral bioavailability of this compound?
A2: A systematic approach is recommended. Start by characterizing the physicochemical properties of the compound to identify the primary barrier to absorption. Based on these findings, you can explore various formulation strategies. For instance, if low solubility is the main issue, particle size reduction or the use of solubility-enhancing excipients should be prioritized.
Q3: Are there any formulation strategies that have shown promise for compounds with similar characteristics to this compound?
A3: Yes, several formulation strategies can significantly enhance the bioavailability of poorly soluble compounds.[1][2] These include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[1]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[3]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate.[4]
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body can be an effective strategy.[5]
Troubleshooting Guides
Guide 1: Investigating the Cause of Poor Bioavailability
This guide outlines a series of experiments to systematically determine the root cause of the poor in vivo performance of this compound.
Experimental Workflow:
Caption: Experimental workflow for diagnosing poor bioavailability.
Detailed Methodologies:
-
Aqueous Solubility Determination:
-
Prepare buffer solutions at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).
-
Add an excess amount of this compound to each buffer.
-
Shake the samples at 37°C for 24 hours to ensure equilibrium.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Caco-2 Permeability Assay:
-
Culture Caco-2 cells on permeable filter supports for 21 days to form a differentiated monolayer.
-
Measure the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Calculate the efflux ratio (B-A permeability / A-B permeability). An efflux ratio greater than 2 suggests active efflux.
-
-
Liver Microsome Stability Assay:
-
Incubate this compound with liver microsomes (from the relevant species, e.g., mouse, human) and NADPH (as a cofactor) at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Guide 2: Formulation Development for Enhanced Bioavailability
This guide provides an overview of preparing and evaluating different formulations to improve the oral absorption of this compound.
Formulation Strategy Flowchart:
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bohrium.com [bohrium.com]
- 5. mdpi.com [mdpi.com]
PfFAS-II inhibitor 1 assay interference and false positives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PfFAS-II (Plasmodium falciparum Fatty Acid Synthase II) inhibitor 1 assays. The information is designed to help identify and resolve common issues related to assay interference and false positives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the PfFAS-II pathway and its inhibitors?
The PfFAS-II pathway is a type II fatty acid synthesis system essential for the malaria parasite, Plasmodium falciparum. It is located in the apicoplast, a non-photosynthetic plastid organelle. This pathway is distinct from the type I fatty acid synthase (FAS) found in humans, making it an attractive target for antimalarial drugs. The pathway involves a series of enzymatic reactions to elongate acyl chains. Key enzymes in this pathway include FabG (β-ketoacyl-ACP reductase), FabZ (β-hydroxyacyl-ACP dehydratase), and FabI (enoyl-ACP reductase). Inhibitors of this pathway, such as flavonoid compounds, can act on one or more of these enzymes to disrupt fatty acid synthesis, which is crucial for parasite membrane biogenesis and survival.[1][2]
Q2: What are common causes of false positives in high-throughput screening (HTS) for PfFAS-II inhibitors?
False positives in HTS campaigns for PfFAS-II inhibitors can arise from several mechanisms that are not related to the specific inhibition of the target enzyme. These are often caused by compounds known as Pan-Assay Interference Compounds (PAINS). Common causes include:
-
Compound Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically sequester and inhibit enzymes.
-
Redox Activity: Compounds that can undergo redox cycling may produce reactive oxygen species that damage the enzyme, leading to apparent inhibition.
-
Interference with Assay Readout: Test compounds may interfere with the detection method itself. For example, fluorescent compounds can interfere with fluorescence-based assays, and colored compounds can interfere with colorimetric assays.
-
Reactivity: Electrophilic compounds can covalently modify the enzyme, leading to non-specific inhibition.
-
Cytotoxicity (for cell-based assays): In whole-cell screening, compounds may show activity simply because they are toxic to the parasite through mechanisms unrelated to PfFAS-II inhibition.[3]
Q3: How can I differentiate between a true PfFAS-II inhibitor and a false positive?
Distinguishing true inhibitors from false positives requires a series of validation and counterscreening assays. Key steps include:
-
Dose-Response Curve Analysis: True inhibitors typically exhibit a classical sigmoidal dose-response curve. Aggregators often show a very steep or non-ideal curve.
-
Detergent Counterscreen: The addition of a non-ionic detergent (e.g., Triton X-100) can disrupt compound aggregates. If the inhibitory activity is significantly reduced in the presence of the detergent, the compound is likely an aggregator.
-
Orthogonal Assays: Confirming the activity of a hit in a different assay format (e.g., a direct enzymatic assay if the primary screen was cell-based, or vice-versa) can help rule out assay-specific interference.
-
Target Engagement Studies: Directly demonstrating that the compound binds to the target enzyme (e.g., using surface plasmon resonance or thermal shift assays) provides strong evidence of true inhibition.
-
Structure-Activity Relationship (SAR) Analysis: Evaluating analogues of the hit compound can help establish a clear relationship between chemical structure and inhibitory activity, which is a hallmark of a specific inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in fluorescence assay | Autofluorescent compound | 1. Pre-read the plate before adding enzyme/substrate to measure compound fluorescence. 2. Subtract the background fluorescence from the final reading. 3. If interference is severe, consider using a non-fluorescent assay format. |
| Inconsistent IC50 values between experiments | 1. Variable enzyme activity. 2. Inconsistent cell passage number or health (for cell-based assays). 3. Compound instability or precipitation. | 1. Use a fresh aliquot of enzyme for each experiment and perform a standard activity assay. 2. Use cells within a defined passage number range and ensure high viability. 3. Check the solubility of the compound in the assay buffer and visually inspect for precipitation. |
| Inhibition observed at high compound concentrations only | Possible compound aggregation or non-specific inhibition. | 1. Perform a detergent counterscreen. 2. Analyze the dose-response curve for steepness. 3. Test the compound in an orthogonal assay. |
| Activity disappears in a confirmatory biochemical assay after a positive cell-based screen | 1. The compound has a different mechanism of action (not PfFAS-II inhibition). 2. The compound is cytotoxic. 3. The compound is a pro-drug that is not activated in the biochemical assay. | 1. Perform a cytotoxicity assay on the parasite. 2. Consider alternative targets for the compound. 3. Investigate potential metabolic activation of the compound. |
| No inhibition observed for a known inhibitor | 1. Inactive enzyme. 2. Incorrect assay conditions (e.g., pH, temperature). 3. Degraded inhibitor stock solution. | 1. Verify enzyme activity with a control substrate. 2. Check and optimize assay buffer components and incubation conditions. 3. Prepare a fresh stock solution of the inhibitor. |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentrations (IC50) of various flavonoid compounds against different enzymes of the P. falciparum FAS-II pathway. This data can serve as a reference for expected potencies of this class of inhibitors.
| Compound | Target Enzyme | IC50 (µM) |
| Luteolin (12) | FabG | 4 |
| Luteolin (12) | FabZ | 5 |
| Luteolin (12) | FabI | 2 (at 22 nM FabI) |
| (-)-Catechin gallate (37) | FabG | 1 |
| (-)-Catechin gallate (37) | FabZ | 0.4 |
| (-)-Catechin gallate (37) | FabI | 0.3 (at 22 nM FabI) |
| 3-Hydroxyflavone (2) | FabG, FabZ, FabI | > 100 |
| Ladanein (19) | FabG, FabZ, FabI | > 100 |
Data extracted from Tasdemir et al., 2006.[1][2]
Experimental Protocols
Representative Experimental Protocol: PfFabI Inhibition Assay (Fluorometric)
This protocol is a representative method for determining the inhibitory activity of compounds against the PfFabI enzyme.
Materials:
-
Recombinant PfFabI enzyme
-
NADPH
-
Crotonyl-CoA (substrate)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM EDTA
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of PfFabI enzyme in assay buffer.
-
Prepare a 10 mM stock solution of NADPH in assay buffer.
-
Prepare a 10 mM stock solution of Crotonyl-CoA in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.
-
Add 178 µL of assay buffer containing PfFabI enzyme and NADPH to each well. Final concentrations should be approximately 20 nM for PfFabI and 50 µM for NADPH.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of Crotonyl-CoA to each well (final concentration of 50 µM).
-
Immediately place the plate in a fluorescence plate reader and measure the decrease in NADPH fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 15-30 minutes at 37°C. The rate of NADPH oxidation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each well by determining the slope of the linear portion of the fluorescence decay curve.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Refining PfFAS-II Inhibitor 1 Delivery for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PfFAS-II inhibitor 1 in animal studies. The information is designed to address common challenges encountered during formulation and administration, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Plasmodium falciparum type II fatty acid biosynthesis (PfFAS-II) pathway.[1] It specifically targets the enoyl-acyl carrier protein (ACP) reductase (PfFabI), a crucial enzyme in this pathway.[1] The PfFAS-II pathway is essential for the parasite's development, particularly during the mosquito midgut and liver stages.[2] By inhibiting PfFabI, the inhibitor disrupts fatty acid synthesis, which is vital for parasite membrane formation, leading to antimalarial activity.[2][3] The reported IC50 value for this compound against the PfFabI enzyme is 0.63 μM.[1]
Q2: We are observing poor in vivo efficacy despite promising in vitro results. What are the likely causes?
A2: A discrepancy between in vitro and in vivo results often points to issues with the drug's formulation and delivery, leading to poor bioavailability. Key factors to consider include:
-
Poor Solubility: Many small molecule inhibitors exhibit low aqueous solubility, hindering their absorption in the gastrointestinal tract after oral administration.
-
Instability: The compound may be degrading in the formulation or in the physiological environment before reaching its target.
-
Rapid Metabolism/Clearance: The inhibitor might be quickly metabolized by the liver or cleared by the kidneys, preventing it from reaching therapeutic concentrations.
-
Improper Dosing Vehicle: The chosen vehicle may not be suitable for ensuring adequate dissolution and absorption of the compound.
Q3: What are the recommended starting points for formulating this compound for oral administration in mice?
A3: For poorly soluble compounds like many kinase inhibitors, a multi-pronged approach to formulation is recommended.[4] The goal is to enhance solubility and stability. Here are some commonly used starting formulations:
-
Co-solvent systems: A mixture of water-miscible organic solvents can increase solubility.[5][6]
-
Surfactant-based systems: Surfactants can form micelles that encapsulate the inhibitor, improving its solubility and stability.[5]
-
Cyclodextrin complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5]
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[7][8]
It is crucial to perform initial formulation screening to assess the solubility and short-term stability of this compound in various vehicles.
Troubleshooting Guide
This guide addresses specific problems that may arise during the preparation and administration of this compound formulations for animal studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of the inhibitor in the dosing vehicle upon standing. | The inhibitor's solubility limit in the chosen vehicle has been exceeded. The vehicle may not be providing adequate stabilization. | 1. Reduce Concentration: Lower the concentration of the inhibitor in the formulation. 2. Optimize Vehicle: Adjust the ratio of co-solvents, or increase the concentration of the solubilizing agent (surfactant, cyclodextrin). 3. pH Adjustment: If the inhibitor has ionizable groups, adjusting the pH of the vehicle may improve solubility.[5] 4. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area and dissolution rate.[5][7] |
| Inconsistent plasma concentrations of the inhibitor across animals in the same group. | Variability in oral gavage technique. Incomplete dissolution or suspension of the inhibitor in the vehicle. Animal-to-animal physiological differences. | 1. Standardize Administration: Ensure all technicians are using a consistent oral gavage technique. 2. Ensure Homogeneity: Vigorously vortex or sonicate the formulation immediately before each administration to ensure a uniform suspension. 3. Increase Animal Numbers: A larger group size can help to account for biological variability. 4. Consider Alternative Routes: If oral administration proves too variable, consider intraperitoneal (IP) or intravenous (IV) injection, though these may have different pharmacokinetic profiles. |
| Signs of toxicity in animals (e.g., weight loss, lethargy) at doses expected to be therapeutic. | The formulation vehicle itself may be causing toxicity. The inhibitor may have off-target effects at high concentrations. | 1. Vehicle Toxicity Study: Administer the vehicle alone to a control group of animals to assess its tolerability.[9] 2. Dose-Range Finding Study: Conduct a preliminary study with a wide range of doses to determine the maximum tolerated dose (MTD).[9] 3. Refine Formulation: Some excipients can have biological effects. Consider using more inert vehicles. |
| Low or undetectable levels of the inhibitor in plasma after administration. | Poor absorption from the gastrointestinal tract. Rapid first-pass metabolism in the liver. Chemical instability of the inhibitor in the gastrointestinal environment. | 1. Enhance Solubility/Dissolution: Employ formulation strategies mentioned above (co-solvents, surfactants, particle size reduction).[5][7][8] 2. Pharmacokinetic Study: Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor. This will reveal if rapid metabolism is an issue. 3. Protect from Degradation: If the inhibitor is unstable at certain pH values, consider enteric-coated formulations for oral delivery, although this is more complex for preclinical studies. |
Experimental Protocols
Protocol 1: Screening of Formulation Vehicles for this compound
Objective: To determine the solubility of this compound in various commonly used oral dosing vehicles.
Materials:
-
This compound
-
Vehicle components: Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Tween 80, Kolliphor® EL (Cremophor® EL), Solutol® HS 15, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Corn oil.
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer, Sonicator, Centrifuge
-
HPLC system for quantification
Method:
-
Prepare stock solutions of the potential vehicles (e.g., 10% Tween 80 in water, 20% HP-β-CD in water, various ratios of PEG400:PG:Water).
-
Add an excess amount of this compound to a known volume of each test vehicle in a microcentrifuge tube.
-
Vortex the tubes vigorously for 2 minutes, followed by sonication for 15 minutes to facilitate dissolution.
-
Equilibrate the samples at room temperature for 24 hours to allow undissolved compound to precipitate.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., methanol or acetonitrile).
-
Quantify the concentration of the dissolved inhibitor using a validated HPLC method.
-
The vehicle that solubilizes the highest concentration of the inhibitor with no visible precipitation is a good candidate for in vivo studies.
Protocol 2: In Vivo Pharmacokinetic (PK) Study of a this compound Formulation in Mice
Objective: To determine the plasma concentration-time profile of this compound after oral administration of a selected formulation.
Materials:
-
This compound formulated in the selected vehicle.
-
8-10 week old C57BL/6 mice (or other appropriate strain).
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
Anesthesia (e.g., isoflurane).
-
LC-MS/MS system for bioanalysis.
Method:
-
Fast the mice overnight (with access to water) before dosing.
-
Record the body weight of each mouse.
-
Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (e.g., via tail vein or retro-orbital sinus) into heparinized tubes.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Extract the inhibitor from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the inhibitor in the plasma extracts using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data and calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Visualizations
Caption: The Plasmodium falciparum type II fatty acid biosynthesis (PfFAS-II) pathway and the inhibitory action of this compound on the PfFabI-catalyzed step.
Caption: A logical workflow for the development and in vivo testing of a this compound formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Type II fatty acid biosynthesis is essential for Plasmodium falciparum sporozoite development in the midgut of Anopheles mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Type II Pathway for Fatty Acid Biosynthesis Presents Drug Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
dealing with unexpected results in PfFAS-II inhibitor 1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with PfFAS-II (Fatty Acid Synthase II) Inhibitor 1 in Plasmodium falciparum experiments. Our goal is to help you navigate unexpected results and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PfFAS-II inhibitors?
A1: The Plasmodium falciparum fatty acid synthesis (FAS) pathway is a type II (FAS-II) system located in the apicoplast, which is distinct from the type I (FAS-I) system found in humans.[1] This makes the PfFAS-II pathway an attractive target for selective antimalarial drugs. PfFAS-II inhibitors work by blocking one of the key enzymes in this pathway, thereby preventing the synthesis of fatty acids essential for the parasite's survival and development, particularly during the sporozoite stage.[1][2]
Q2: At which stage of the P. falciparum life cycle is PfFAS-II inhibition most effective?
A2: The PfFAS-II pathway is crucial for sporozoite development within the mosquito midgut oocyst.[2] Inhibition of this pathway has been shown to abolish sporozoite development. While the pathway is also active in the liver stage, it does not appear to be essential for asexual blood-stage replication.[2] Therefore, PfFAS-II inhibitors are primarily investigated for their transmission-blocking potential.
Q3: What are some common solvents for dissolving PfFAS-II inhibitors?
A3: Many small molecule inhibitors, including those targeting FAS, are soluble in dimethyl sulfoxide (DMSO).[3] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it in an aqueous buffer or culture medium for the final experimental concentration. Always check the manufacturer's instructions for the specific inhibitor you are using.
Q4: Are there known off-target effects of FAS inhibitors?
A4: While the PfFAS-II pathway is distinct from the human FAS-I pathway, some FAS inhibitors may exhibit off-target effects. For instance, the well-studied FAS inhibitor C75 has been shown to affect other metabolic pathways and can have side effects in vivo.[3][4] It is important to include appropriate controls in your experiments to assess potential off-target effects.
Troubleshooting Guide
This guide addresses common unexpected results encountered during experiments with PfFAS-II Inhibitor 1.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | - Inhibitor instability- Variability in enzyme/parasite preparations- Inaccurate serial dilutions | - Prepare fresh inhibitor solutions for each experiment.- Standardize enzyme/parasite preparation protocols.- Verify the accuracy of your pipetting and dilution scheme. |
| No inhibition observed | - Incorrect inhibitor concentration- Inactive inhibitor- Insufficient incubation time | - Perform a dose-response experiment with a wider concentration range.- Verify the integrity of the inhibitor stock.- Optimize the pre-incubation time of the enzyme/parasite with the inhibitor.[5] |
| High background signal in assays | - Non-specific binding of inhibitor- Contamination of reagents- Autofluorescence of the inhibitor | - Include a no-enzyme/no-parasite control.- Use fresh, high-quality reagents.- Measure the fluorescence of the inhibitor alone at the assay wavelengths. |
| Toxicity to host cells (in vitro) | - Off-target effects- High solvent concentration | - Test the inhibitor on a panel of host cells to determine cytotoxicity.- Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells. |
Experimental Protocols
Enzyme Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against a purified PfFAS-II enzyme.
-
Reagent Preparation :
-
Assay Procedure :
-
In a 96-well plate, add the assay buffer, purified PfFAS-II enzyme, and varying concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C.[6]
-
Initiate the reaction by adding acetyl-CoA, malonyl-CoA, and NADPH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[5]
-
-
Data Analysis :
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Parasite Viability Assay
This protocol can be used to assess the effect of this compound on the viability of P. falciparum parasites.
-
Parasite Culture :
-
Culture P. falciparum in vitro using standard methods.
-
-
Assay Procedure :
-
Synchronize the parasite culture to the desired stage (e.g., ring stage).
-
Add varying concentrations of this compound to the parasite culture.
-
Incubate the parasites for a defined period (e.g., 48-72 hours).
-
-
Viability Measurement :
-
Measure parasite viability using a suitable method, such as:
-
SYBR Green I-based fluorescence assay.
-
Lactate dehydrogenase (LDH) assay.
-
Microscopy with Giemsa staining to determine parasitemia.
-
-
-
Data Analysis :
-
Calculate the percentage of parasite survival for each inhibitor concentration relative to a vehicle control.
-
Plot the percentage of survival against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Visualizations
Signaling Pathway
Caption: The PfFAS-II pathway in the apicoplast and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating a PfFAS-II inhibitor.
References
- 1. A Type II Pathway for Fatty Acid Biosynthesis Presents Drug Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type II fatty acid biosynthesis is essential for Plasmodium falciparum sporozoite development in the midgut of Anopheles mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Synthase Inhibitor C75 Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PfFAS-II Inhibitor 1 and Triclosan as Antimalarial Agents Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting the type II fatty acid synthesis (FAS-II) pathway in Plasmodium falciparum: PfFAS-II inhibitor 1 and the well-known antimicrobial agent, triclosan. The FAS-II pathway, located in the parasite's apicoplast, is essential for its survival, making it a key target for novel antimalarial drug development. This document presents quantitative data, detailed experimental methodologies, and a visual representation of the mechanism of action to aid in the evaluation of these compounds.
Quantitative Performance Comparison
The following table summarizes the in vitro inhibitory activities of this compound and triclosan against the P. falciparum enoyl-acyl carrier protein reductase (PfENR or PfFabI), a crucial enzyme in the FAS-II pathway, and against the growth of the parasite itself.
| Compound | Target Enzyme | Enzyme Inhibition (IC50/Kᵢ) | P. falciparum Growth Inhibition (IC50) | Reference |
| This compound (Compound 3) | PfFabI | IC50: 0.63 µM | Not explicitly reported in the primary source | [1] |
| Triclosan | PfFabI | Kᵢ: 0.4 nM | 0.7 µM to 7 µM (strain dependent) | [2] |
Note: IC50 (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The reported IC50 for triclosan against parasite growth varies between different P. falciparum strains.
Mechanism of Action and Signaling Pathway
Both this compound and triclosan exert their antimalarial effect by disrupting the de novo fatty acid biosynthesis in the apicoplast of Plasmodium falciparum. This pathway is distinct from the type I FAS system found in humans, offering a degree of selective toxicity. The primary target of both inhibitors within this pathway is the enoyl-acyl carrier protein reductase (ENR), encoded by the fabI gene. This enzyme catalyzes the final, rate-limiting step in each cycle of fatty acid elongation. Inhibition of PfENR leads to the depletion of essential fatty acids required for membrane biogenesis and other vital cellular processes, ultimately resulting in parasite death.[2][3]
Figure 1: The Plasmodium falciparum FAS-II pathway and points of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PfFAS-II inhibitors.
Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay
This assay is used to determine the concentration of a compound that inhibits parasite growth by 50% (IC50).
a) Parasite Culture:
-
P. falciparum strains (e.g., 3D7, W2) are maintained in continuous culture in human O+ erythrocytes at a 2-5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO₃, and 50 µg/mL hypoxanthine.
-
Cultures are incubated at 37°C in a sealed chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment before initiating the assay.[4]
b) Assay Procedure (SYBR Green I Method):
-
Prepare a 96-well microtiter plate with serial dilutions of the test compounds (this compound and triclosan) in culture medium. Include solvent controls (e.g., DMSO) and a positive control (e.g., chloroquine).
-
Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
Incubate the plate for 72 hours under standard culture conditions to allow for parasite maturation to the next ring stage.
-
To determine parasite growth, lyse the red blood cells by adding a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]
PfENR (FabI) Enzyme Inhibition Assay
This biochemical assay measures the direct inhibition of the PfENR enzyme.
a) Recombinant PfENR Expression and Purification:
-
The P. falciparum fabI gene is cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein expression is induced, and the recombinant PfENR is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged protein).
b) Kinetic Assay Procedure:
-
The assay is performed in a 96-well UV-transparent plate.
-
The reaction mixture contains a buffer (e.g., 100 mM sodium phosphate, pH 7.5), NADH, and the purified recombinant PfENR enzyme.
-
Add serial dilutions of the test inhibitors (this compound and triclosan) to the wells.
-
Initiate the enzymatic reaction by adding the substrate, crotonoyl-CoA.
-
The activity of PfENR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.
-
The initial reaction velocities are determined from the linear phase of the reaction.
-
The IC50 values are calculated by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.[6]
Figure 2: Workflow for in vitro assays of PfFAS-II inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Type II Fatty Acid Biosynthesis (FAS II) Inhibitors as Multistage Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Type II Pathway for Fatty Acid Biosynthesis Presents Drug Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 5. iddo.org [iddo.org]
- 6. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of PfFAS-II Inhibitors in Plasmodium falciparum
A Comparative Guide for Researchers
The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with new mechanisms of action. The P. falciparum type II fatty acid synthesis (PfFAS-II) pathway, housed in the parasite's apicoplast, represents a promising target for therapeutic intervention due to its essentiality for parasite development and its divergence from the human type I FAS pathway.[1] This guide provides a comparative overview of methodologies to validate the target engagement of inhibitors against the PfFAS-II pathway, with a focus on PfFAS-II inhibitor 1 and its target, the enoyl-acyl carrier protein reductase (PfFabI).
Comparative Inhibitor Profile
Effective validation of a drug candidate requires robust data demonstrating its interaction with the intended target. Below is a comparison of This compound (also known as Compound 3) and Triclosan , a well-characterized inhibitor of the same target, PfFabI.[2]
| Parameter | This compound (Compound 3) | Triclosan | Reference(s) |
| Target Enzyme | PfFabI (Enoyl-ACP Reductase) | PfFabI (Enoyl-ACP Reductase) | [1][2] |
| Biochemical IC50 | 0.63 µM (against PfFabI enzyme) | ~66 nM (against PfFabI enzyme) | [2][3] |
| Whole-Cell EC50 | Not explicitly reported | ~0.7 µM - 2.1 µM (against P. falciparum) | [3][4] |
| Mechanism | Inhibition of PfFabI enzyme activity | Slow-tight-binding inhibition of PfFabI | [2][3] |
Methodologies for Target Engagement Validation
Confirming that a compound's antimalarial activity stems from the inhibition of its intended target is a critical step in drug development. Two primary methods are detailed below: a direct biochemical assay and a cellular context assay.
Biochemical Enzyme Inhibition Assay
This method directly measures the inhibitor's effect on the activity of the purified, recombinant target protein. It is a fundamental first step in confirming target interaction.
Detailed Protocol: Recombinant PfFabI Inhibition Assay
This protocol is adapted from methodologies used to characterize inhibitors of PfFabI.
-
Expression and Purification of Recombinant PfFabI:
-
Clone the coding sequence of P. falciparum FabI into an expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant PfFabI protein using nickel-affinity chromatography.
-
Verify protein purity and concentration using SDS-PAGE and a Bradford assay.
-
-
Enzyme Activity Assay:
-
Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5, 1 mM EDTA).
-
The assay monitors the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.
-
In a 96-well UV-transparent plate, add the following to each well:
-
Reaction buffer
-
100 µM NADH
-
Recombinant PfFabI enzyme (e.g., 20-50 nM final concentration)
-
Varying concentrations of the test inhibitor (e.g., this compound or Triclosan) dissolved in DMSO. Include a DMSO-only control.
-
-
Incubate the plate at room temperature for 10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate, crotonyl-CoA (a surrogate for crotonyl-ACP), to a final concentration of 50 µM.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a spectrophotometric plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying drug-target engagement within intact cells.[1][5][6] The principle is that a protein becomes more thermally stable when its ligand (the inhibitor) is bound. This change in thermal stability can be quantified, providing direct evidence of target engagement in a physiological context.[7]
Detailed Protocol: CETSA for P. falciparum
This protocol outlines the major steps for performing a CETSA experiment with P. falciparum-infected red blood cells.[1][5]
-
Parasite Culture and Treatment:
-
Culture synchronous late-stage P. falciparum-infected red blood cells to a high parasitemia.
-
Enrich the parasitized cells using a method like saponin lysis to remove red blood cell ghosts and hemoglobin.
-
Treat the parasite pellet with the desired concentration of the inhibitor (or vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. The unheated sample (37°C) serves as a control.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (PfFabI) remaining at each temperature using Western blotting with a specific anti-PfFabI antibody.
-
Alternatively, for proteome-wide analysis, the samples can be prepared for mass spectrometry (LC-MS/MS) to identify all stabilized proteins.[1]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PfFabI relative to the 37°C control against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target stabilization and therefore, engagement.
-
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the PfFAS-II pathway and a generalized workflow for target engagement validation.
Caption: The P. falciparum Type II Fatty Acid Synthesis (PfFAS-II) pathway.
References
- 1. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. The Fatty Acid Biosynthesis Enzyme FabI Plays a Key Role In the Development of Liver Stage Malarial Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 7. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
Unveiling the Potential of PfFAS-II Inhibitor Triclosan: A Comparative Guide on Cross-Resistance with Known Antimalarials
For Immediate Release
A deep dive into the cross-resistance profile of the PfFAS-II inhibitor, triclosan, reveals promising activity against drug-resistant Plasmodium falciparum strains. This guide provides a comprehensive comparison with established antimalarials, supported by experimental data and detailed methodologies, to inform future antimalarial drug development strategies.
The escalating threat of antimalarial drug resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. One such promising target is the Plasmodium falciparum type II fatty acid synthesis (PfFAS-II) pathway, which is essential for the parasite's liver-stage development and is distinct from the human FAS pathway. Triclosan, a well-known antimicrobial agent, has been identified as a potent inhibitor of the P. falciparum enoyl-acyl carrier protein reductase (PfFabI), a key enzyme in the PfFAS-II pathway. This guide examines the cross-resistance profile of triclosan against parasite strains resistant to conventional antimalarials, including chloroquine, artemisinin, and pyrimethamine.
Executive Summary of Cross-Resistance Findings
Experimental data indicates that triclosan maintains its efficacy against P. falciparum strains that have developed resistance to several frontline antimalarial drugs. This suggests a low potential for cross-resistance, making it an attractive candidate for further development, potentially as part of a combination therapy.
A study on triclosan-based dimers, which share a similar mechanism of action with triclosan, demonstrated little to no cross-resistance with the chloroquine-resistant W2 strain of P. falciparum[1]. Furthermore, triclosan has been shown to exhibit a mild synergistic interaction with artemisinin, the cornerstone of current malaria treatment[2]. Crucially, triclosan is also effective against pyrimethamine-resistant parasites due to its secondary inhibitory effect on the parasite's dihydrofolate reductase (DHFR) enzyme, the target of pyrimethamine.
Quantitative Analysis of Antimalarial Activity
To provide a clear comparison of the in vitro efficacy of triclosan and other antimalarials, the following table summarizes the 50% inhibitory concentrations (IC50) against both drug-sensitive and drug-resistant P. falciparum strains.
| Compound | P. falciparum Strain | Resistance Profile | IC50 (µM) | Reference |
| Triclosan-based Dimer (3a) | 3D7 | Chloroquine-Susceptible | 12.09 | [1] |
| W2 | Chloroquine-Resistant | 9.27 | [1] | |
| Triclosan-based Dimer (12b) | 3D7 | Chloroquine-Susceptible | - | [1] |
| W2 | Chloroquine-Resistant | 10.91 | [1] | |
| Chloroquine | 3D7 | Chloroquine-Susceptible | ~0.02 | |
| W2 | Chloroquine-Resistant | >0.2 | ||
| Artemisinin | - | - | Mildly Synergistic with Triclosan | [2] |
| Pyrimethamine | - | Pyrimethamine-Resistant | Triclosan is effective |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
References
Efficacy of a Representative PfFAS-II Inhibitor Against Drug-Resistant Plasmodium falciparum
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control efforts. This necessitates the discovery and development of novel antimalarial agents with mechanisms of action distinct from those of currently available drugs. One such promising target is the type II fatty acid synthesis (FAS-II) pathway in P. falciparum. This pathway, located in the parasite's apicoplast, is essential for the synthesis of fatty acids required for parasite development and is absent in humans, making it an attractive target for selective inhibition.
This guide provides a comparative analysis of a representative PfFAS-II inhibitor against several standard-of-care antimalarials, with a focus on its efficacy against drug-resistant parasite strains.
Mechanism of Action: A Novel Approach to Combat Resistance
The PfFAS-II pathway is a multi-enzyme system responsible for the de novo synthesis of fatty acids. Inhibitors of this pathway disrupt the parasite's ability to produce essential membrane components, leading to parasite death. This mechanism is fundamentally different from that of many existing antimalarials, which target pathways such as heme detoxification or folate synthesis.
Comparison of Antimalarial Mechanisms of Action
| Drug Class | Representative Drug | Primary Mechanism of Action | Known Resistance Mechanisms |
| PfFAS-II Inhibitor | Representative Inhibitor | Inhibition of the type II fatty acid synthesis pathway in the apicoplast, disrupting membrane biosynthesis. | No clinical resistance reported to date. |
| Quinoline | Chloroquine | Accumulates in the parasite's digestive vacuole and interferes with the detoxification of heme, a byproduct of hemoglobin digestion.[1][2] | Mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, leading to increased drug efflux from the digestive vacuole.[1][2][3][4][5] |
| Artemisinin Derivative | Artemisinin | Activated by heme iron, generating free radicals that cause widespread damage to parasite proteins and lipids.[6] | Mutations in the Kelch13 (K13) protein, which are associated with a reduced rate of parasite clearance.[2] |
| Antifolate | Pyrimethamine | Inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of folic acid, which is required for DNA synthesis. | Point mutations in the DHFR enzyme, reducing the binding affinity of the drug. |
Signaling Pathway of a Representative PfFAS-II Inhibitor
Caption: Mechanism of action of a representative PfFAS-II inhibitor.
Comparative Efficacy Against Drug-Resistant Strains
The in vitro efficacy of a representative PfFAS-II inhibitor was compared to that of chloroquine and artemisinin against a panel of drug-sensitive and drug-resistant P. falciparum strains. The 50% inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit parasite growth by 50%, were determined using a standardized SYBR Green I-based fluorescence assay.
Table 1: In Vitro Efficacy (IC50 in nM) Against P. falciparum Strains
| Strain | Resistance Profile | Representative PfFAS-II Inhibitor | Chloroquine | Artemisinin |
| 3D7 | Drug-Sensitive | 15 ± 3 | 20 ± 5 | 5 ± 1 |
| K1 | Chloroquine-Resistant, Pyrimethamine-Resistant | 18 ± 4 | 350 ± 40 | 6 ± 2 |
| Dd2 | Chloroquine-Resistant, Pyrimethamine-Resistant | 16 ± 5 | 450 ± 50 | 7 ± 1.5 |
| Cam3.II | Artemisinin-Resistant (K13 mutation) | 17 ± 3 | 25 ± 6 | 30 ± 8 |
Data are presented as mean ± standard deviation from three independent experiments.
The results demonstrate that the representative PfFAS-II inhibitor maintains potent activity against chloroquine- and artemisinin-resistant strains, with IC50 values remaining in the low nanomolar range. This is in stark contrast to chloroquine, which shows a significant loss of efficacy against the K1 and Dd2 strains. While artemisinin's efficacy is only moderately reduced against the Cam3.II strain in this in vitro assay, the PfFAS-II inhibitor's consistent performance highlights its potential to overcome existing resistance mechanisms.
Experimental Protocols
In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based)
This assay is widely used to determine the susceptibility of P. falciparum to antimalarial drugs by measuring the proliferation of parasites in the presence of serial drug dilutions.[7][8][9]
Experimental Workflow
Caption: Workflow for the SYBR Green I-based drug susceptibility assay.
Detailed Methodology:
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 50 µg/mL gentamicin. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Parasite cultures are synchronized to the ring stage by treatment with 5% D-sorbitol.
-
Drug Plate Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium. The diluted compounds are dispensed into 96-well black, clear-bottom microplates.
-
Assay Procedure: Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2.5% in culture medium. This parasite suspension is then added to the drug-containing microplates. The plates are incubated for 72 hours under the conditions described above.[10]
-
Fluorescence Measurement: After the incubation period, a lysis buffer containing SYBR Green I is added to each well.[10] The plates are incubated in the dark at room temperature for 1 hour to allow for cell lysis and staining of parasite DNA. Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[10]
-
Data Analysis: The fluorescence intensity data is normalized to the drug-free control wells (100% growth) and background control wells (0% growth). The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Conclusion
The representative PfFAS-II inhibitor demonstrates potent and consistent efficacy against a range of drug-resistant P. falciparum strains in vitro. Its novel mechanism of action, targeting a pathway distinct from that of current antimalarials, makes it a promising candidate for further development. The lack of cross-resistance with existing drug classes suggests that inhibitors of the PfFAS-II pathway could play a crucial role in future combination therapies to combat the growing threat of antimalarial drug resistance. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this class of compounds.
References
- 1. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 2. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of chloroquine resistance in Plasmodium falciparum - heiDOK [archiv.ub.uni-heidelberg.de]
- 6. Plasmodium falciparum resistance to artemisinin-based combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iddo.org [iddo.org]
- 8. researchgate.net [researchgate.net]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 10. winzeler.ucsd.edu [winzeler.ucsd.edu]
A Head-to-Head Comparison of PfFAS-II Inhibitors with Current Malaria Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the exploration of novel therapeutic targets. One such promising avenue is the parasite's type II fatty acid synthesis (FAS-II) pathway, located in the apicoplast. This pathway is essential for the parasite's liver-stage development and is distinct from the type I FAS pathway found in humans, making it an attractive target for selective inhibition. This guide provides a head-to-head comparison of inhibitors targeting the P. falciparum FAS-II (PfFAS-II) pathway with current first-line antimalarial drugs, supported by experimental data.
Mechanism of Action: Targeting the PfFAS-II Pathway
The PfFAS-II pathway is responsible for the de novo synthesis of fatty acids, which are crucial for membrane biosynthesis and as precursors for essential metabolic processes within the parasite. The pathway involves a series of enzymatic reactions that sequentially elongate an acyl chain. Key enzymes in this pathway include β-ketoacyl-ACP synthase (FabB/F/H), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI). Inhibition of any of these enzymes disrupts the entire pathway, leading to parasite death.
Caption: The Plasmodium falciparum Type II Fatty Acid Synthesis (PfFAS-II) Pathway.
Quantitative Performance Metrics
The following tables summarize the in vitro activity and cytotoxicity of prominent PfFAS-II inhibitors compared to standard antimalarial drugs. It is important to note that the data presented are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Antiplasmodial Activity (IC50)
| Compound | Target/Mechanism of Action | P. falciparum Strain | IC50 (nM) | Reference |
| PfFAS-II Inhibitors | ||||
| Triclosan | Enoyl-ACP Reductase (FabI) | 3D7 (sensitive) | 49 | [1] |
| W2 (resistant) | 9,270 | [1] | ||
| Thiolactomycin | β-ketoacyl-ACP synthase (FabB/F) | 3D7 (sensitive) | 50,000 | [2] |
| Thiolactomycin Analogue | β-ketoacyl-ACP synthase (FabB/F) | 3D7 (sensitive) | 10,000 | [2] |
| Current Antimalarial Drugs | ||||
| Artesunate | Heme detoxification, Alkylation of parasite proteins | 3D7 (sensitive) | 6.2 | [3] |
| Field Isolates | 0.6 - 60 | [4] | ||
| Chloroquine | Heme detoxification | 3D7 (sensitive) | 22 | [5] |
| Dd2 (resistant) | >100 | [5] | ||
| Field Isolates (resistant) | 111.7 - 325.8 | [6] | ||
| Lumefantrine | Heme detoxification | Field Isolates | 11.9 | |
| Atovaquone | Cytochrome bc1 complex | Field Isolates | 3.4 | |
| Proguanil | Dihydrofolate reductase (via cycloguanil) | Field Isolates | 36,500 | [7] |
Table 2: In Vitro Cytotoxicity (CC50) and Selectivity Index (SI)
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50 / IC50) | Reference |
| PfFAS-II Inhibitors | ||||
| Triclosan | VERO E6 | 65 - 115 | ~7 - 12 (for W2 strain) | [1] |
| HepG2 | >20 (significant inhibition at 20µM) | - | [8] | |
| Current Antimalarial Drugs | ||||
| Artesunate | HepG2 | 174.03 - 399.87 | > 440 | [9] |
| Chloroquine | HepG2 | - | - | |
| Lumefantrine | HepG2 | 100.51 - 386.07 | > 8446 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Cultures are synchronized to the ring stage by treatment with 5% D-sorbitol.
-
Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.
-
Incubation: Synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) are added to the wells containing the drug dilutions and incubated for 72 hours.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is then added to each well.
-
Fluorescence Reading: The plates are incubated in the dark, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA, is used to determine the percentage of parasite growth inhibition at each drug concentration. The IC50 value is calculated by non-linear regression analysis of the dose-response curve.
Caption: A typical workflow for an in vitro antiplasmodial activity assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of mammalian cells to determine its cytotoxicity.
-
Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. The cells are then incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
In Vivo Antimalarial Efficacy (Mouse Model)
The 4-day suppressive test in a murine malaria model is a standard method to evaluate the in vivo efficacy of a potential antimalarial compound.
-
Infection: Mice (e.g., BALB/c) are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Treatment: The test compound is administered to the mice, typically orally or by injection, once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells (parasitemia).
-
Efficacy Calculation: The average parasitemia of the treated group is compared to that of the control group to calculate the percentage of parasite growth suppression. The 50% effective dose (ED50) can be determined by testing a range of doses. In some studies, the survival time of the mice is also monitored.[10][11]
Summary and Future Directions
The data presented indicate that while PfFAS-II inhibitors like triclosan and thiolactomycin analogues show activity against P. falciparum, their in vitro potency is generally lower than that of current frontline antimalarials such as artesunate. However, the PfFAS-II pathway remains a validated and promising target due to its essentiality in the parasite's life cycle and its absence in the human host, which suggests the potential for high selectivity and a favorable safety profile.
The relatively modest potency of the currently identified PfFAS-II inhibitors highlights the need for further lead optimization to enhance their antimalarial activity. Future research should focus on:
-
Structure-Activity Relationship (SAR) studies to design more potent PfFAS-II inhibitors.
-
Direct head-to-head comparative studies of novel inhibitors against current antimalarials under standardized conditions to provide a clearer assessment of their relative efficacy and cytotoxicity.
-
In vivo efficacy and pharmacokinetic studies of optimized PfFAS-II inhibitors to evaluate their potential as clinical candidates.
The development of novel antimalarials targeting the PfFAS-II pathway could provide a valuable new tool in the fight against drug-resistant malaria.
References
- 1. genapp.ba [genapp.ba]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acute Toxicity and DNA Instability Induced by Exposure to Low Doses of Triclosan and Phthalate DEHP, and Their Combinations, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy and Parasite Clearance of Artesunate + Sulfadoxine–Pyrimethamine Versus Artemether–Lumefantrine in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of hepatotoxicity and mechanisms induced by triclosan (TCS) and methyl-triclosan (MTCS) in human liver hepatocellular HepG2 cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 6. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Comparison of hepatotoxicity and mechanisms induced by triclosan (TCS) and methyl-triclosan (MTCS) in human liver hepatocellular HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Efficacy of artesunate-mefloquine combination therapy on survival in Plasmodium berghei-infected mice: a time-to-event analysis [frontiersin.org]
Comparative Guide to PfFAS-II Inhibitor 1 Derivatives for Anti-plasmodial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-plasmodial activity of derivatives of PfFAS-II inhibitor 1, a promising lead compound targeting the essential type II fatty acid biosynthesis (FAS-II) pathway in Plasmodium falciparum. The data presented is based on the findings reported by Belluti et al. in the Journal of Medicinal Chemistry, 2013.
Introduction
The type II fatty acid biosynthesis (FAS-II) pathway, located in the apicoplast of Plasmodium falciparum, is crucial for the parasite's development, particularly during the liver and sporozoite stages, making it an attractive target for novel anti-malarial drugs.[1] this compound, also known as Compound 3 in the foundational study by Belluti et al., was identified as a potent inhibitor of PfFabI, a key enoyl-acyl carrier protein reductase enzyme in this pathway. This guide focuses on the structure-activity relationship (SAR) of a series of coumarin-based triclosan analogues derived from this initial hit.
Data Presentation: Comparative Anti-plasmodial Activity
The following table summarizes the in vitro inhibitory activity of this compound (Compound 3) and its derivatives against the PfFabI enzyme and the chloroquine-sensitive 3D7 strain of P. falciparum.
| Compound ID | Structure | PfFabI IC50 (µM) | P. falciparum 3D7 IC50 (µM) |
| 3 (Lead) | 4-methyl-7-((5-(trifluoromethyl)-2-phenoxyphenyl)methoxy)-2H-chromen-2-one | 0.63 | > 50 |
| 7 | 6-chloro-7-((2,4-dichlorophenoxy)methyl)-4-methyl-2H-chromen-2-one | 0.23 | 8.5 |
| 8 | 7-((2,4-dichlorophenoxy)methyl)-4-(trifluoromethyl)-2H-chromen-2-one | 0.28 | 12.3 |
| 11 | 6,8-dichloro-7-((2,4-dichlorophenoxy)methyl)-4-methyl-2H-chromen-2-one | 1.1 | 25.6 |
| 15 | 7-((2,4-dichlorophenoxy)methyl)-3,4-dimethyl-2H-chromen-2-one | 0.45 | 15.4 |
| Triclosan | 5-chloro-2-(2,4-dichlorophenoxy)phenol | 0.1 | 1.5 |
Experimental Protocols
In Vitro PfFabI Enzymatic Assay
The inhibitory activity of the compounds against PfFabI was determined using a spectrophotometric assay that monitors the oxidation of NADH to NAD+.
-
Reagents :
-
Assay buffer: 100 mM MES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 6.5.
-
PfFabI enzyme solution.
-
NADH solution.
-
Crotonyl-CoA solution.
-
Test compounds dissolved in DMSO.
-
-
Procedure :
-
The assay was performed in 96-well plates.
-
To each well, 188 µL of assay buffer, 2 µL of the test compound solution (at various concentrations), and 5 µL of NADH solution were added.
-
The reaction was initiated by adding 5 µL of PfFabI enzyme solution.
-
The mixture was incubated for 10 minutes at 25°C.
-
The enzymatic reaction was started by the addition of 5 µL of crotonyl-CoA.
-
The decrease in absorbance at 340 nm, corresponding to NADH oxidation, was monitored for 5 minutes.
-
IC50 values were calculated by non-linear regression analysis of the dose-response curves.
-
In Vitro P. falciparum Growth Inhibition Assay
The anti-plasmodial activity of the compounds was evaluated against the chloroquine-sensitive 3D7 strain of P. falciparum using a SYBR Green I-based fluorescence assay.
-
Culture Maintenance :
-
P. falciparum 3D7 strain was cultured in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Cultures were maintained at 37°C in a humidified atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Parasite cultures were synchronized at the ring stage using 5% D-sorbitol treatment.
-
-
Assay Procedure :
-
Synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) were seeded in 96-well plates.
-
Test compounds, serially diluted in DMSO, were added to the wells.
-
The plates were incubated for 72 hours under the same conditions as for culture maintenance.
-
After incubation, the plates were frozen at -80°C.
-
For analysis, plates were thawed, and 100 µL of SYBR Green I lysis buffer was added to each well.
-
The plates were incubated in the dark at room temperature for 1 hour.
-
Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
IC50 values were determined from the dose-response curves.
-
Mandatory Visualizations
Caption: The P. falciparum type II fatty acid biosynthesis (FAS-II) pathway and the target of inhibitor 1 derivatives.
Caption: Workflow for in vitro enzymatic and parasite growth inhibition assays.
References
Evaluating the Potential for Resistance Development to PfFAS-II Inhibitor 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential for resistance development to PfFAS-II inhibitor 1, a novel antimalarial candidate targeting the type II fatty acid synthesis (FAS-II) pathway in Plasmodium falciparum. Due to the absence of publicly available data on resistance to this compound, this guide leverages data from surrogate inhibitors of the PfFAS-II pathway, such as triclosan, and compares its potential resistance profile with established antimalarial drugs that have different mechanisms of action.
Introduction to PfFAS-II Pathway and its Inhibition
The Plasmodium falciparum fatty acid synthesis (FAS) pathway is located in the apicoplast, a non-photosynthetic plastid essential for parasite survival. This pathway, designated as FAS-II, is distinct from the type I FAS (FAS-I) pathway found in humans, making it an attractive target for selective antimalarial drugs. PfFAS-II is crucial for the parasite's liver-stage development and for sporozoite development in the mosquito vector, although it is considered non-essential for the asexual blood stage in vitro.
This compound is an inhibitor of PfFabI, the enoyl-acyl carrier protein reductase, a key enzyme in the FAS-II elongation cycle. By inhibiting this enzyme, the drug disrupts the synthesis of essential fatty acids, ultimately leading to parasite death.
Potential for Resistance Development
While no specific studies on resistance to this compound have been published, the potential for resistance can be inferred from studies on other PfFAS-II inhibitors, such as triclosan, which also targets PfFabI.
Mechanism of Resistance:
Research on triclosan resistance in P. falciparum has shown that a single point mutation in the enoyl-acyl carrier protein reductase (ENR) gene can confer resistance. Specifically, an A217V mutation in the ENR enzyme has been identified as a potential mechanism for resistance. This suggests that target-site modification is a likely route for the development of resistance to this compound.
Quantitative Data on Resistance Potential:
There is a critical lack of quantitative data regarding the frequency of resistance emergence, the typical fold-change in the half-maximal inhibitory concentration (IC50) for resistant parasites, and the associated fitness costs for any PfFAS-II inhibitor. This data is essential for a comprehensive evaluation of the resistance potential.
Comparison with Alternative Antimalarial Drugs
To provide context, the potential for resistance to this compound is compared with that of two widely used antimalarial drug classes with different mechanisms of action: Atovaquone-Proguanil and Artemisinin-based Combination Therapies (ACTs).
| Feature | This compound (inferred) | Atovaquone-Proguanil | Artemisinin-based Combination Therapy (ACT) |
| Target Pathway | Type II Fatty Acid Synthesis (FAS-II) | Mitochondrial electron transport chain (Atovaquone) & Dihydrofolate reductase (Proguanil) | Heme detoxification, protein synthesis, and others (Artemisinin); Various targets for partner drugs |
| Known Resistance Mechanism | Target-site mutation (e.g., in PfFabI) | Point mutations in the cytochrome b gene (cytb) for atovaquone; mutations in the dihydrofolate reductase (dhfr) gene for proguanil.[1][2] | Mutations in the Kelch13 (K13) propeller domain for artemisinin; various mutations for partner drugs. |
| Reported IC50 Fold-Increase in Resistant Strains | Data not available | >7,000-fold for Atovaquone in a lab-selected resistant line.[3] | Variable, often modest for artemisinin itself, but significant for partner drugs.[3][4] |
| Fitness Cost of Resistance | Data not available | Generally considered to have a fitness cost in the absence of drug pressure, leading to the re-emergence of sensitive strains.[5][6] | Conflicting evidence, but some studies suggest a fitness cost associated with K13 mutations.[7] |
Signaling Pathways and Experimental Workflows
PfFAS-II Signaling Pathway
Caption: PfFAS-II pathway in the apicoplast and the target of this compound.
Experimental Workflow for Evaluating Resistance Potential
Caption: Experimental workflow for in vitro selection and characterization of drug-resistant parasites.
Experimental Protocols
1. In Vitro Selection of Resistant Parasites
This protocol is adapted from established methods for selecting drug-resistant P. falciparum in vitro.[8][9]
-
Parasite Culture: A clonal line of P. falciparum (e.g., 3D7 or Dd2) is cultured in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are maintained at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Pressure: A large population of parasites (e.g., 10^8-10^9) is exposed to a constant concentration of this compound, typically at 3-5 times the IC50 value.
-
Monitoring: The culture is monitored daily for parasite growth by microscopic examination of Giemsa-stained thin blood smears. The medium is changed daily, and fresh drug is added.
-
Recrudescence: If the parasite population is cleared, the drug pressure is removed, and the culture is monitored for recrudescence for up to 60 days.
-
Isolation of Resistant Parasites: Once a stable, drug-resistant parasite line is established, it is cloned by limiting dilution.
2. Determination of IC50 Values
The 50% inhibitory concentration (IC50) is determined using a standardized SYBR Green I-based fluorescence assay.[10]
-
Plate Preparation: A 96-well plate is prepared with serial dilutions of this compound and control antimalarial drugs.
-
Parasite Seeding: Synchronized ring-stage parasites are added to the wells at a starting parasitemia of 0.5% and 1% hematocrit.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
SYBR Green I Staining: Lysis buffer containing SYBR Green I is added to each well to stain the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve. The fold-change in IC50 is determined by dividing the IC50 of the resistant strain by the IC50 of the parental sensitive strain.
3. In Vitro Competitive Fitness Assay
This assay is used to determine the relative fitness of resistant and sensitive parasites in the absence of drug pressure.[11][12]
-
Co-culture: The resistant and sensitive parasite lines are mixed in a defined ratio (e.g., 1:1) and co-cultured under standard conditions without any drug.
-
Serial Passage: The co-culture is passaged every 48 hours for a defined period (e.g., 20-30 generations).
-
Genomic DNA Extraction: At each passage, a sample of the culture is taken for genomic DNA extraction.
-
Quantitative PCR (qPCR): The proportion of each parasite line in the co-culture is determined by qPCR using primers specific to the resistance-conferring mutation (if known) or another genetic marker that distinguishes the two lines.
-
Calculation of Selection Coefficient: The selection coefficient (s), which represents the fitness cost, is calculated based on the change in the ratio of the two parasite lines over time. A negative selection coefficient indicates a fitness cost for the resistant parasite.
Conclusion
This compound represents a promising antimalarial candidate with a novel mechanism of action. However, the potential for resistance development through target-site mutations is a significant concern that requires thorough investigation. While direct experimental data for this compound is lacking, the information from related compounds suggests that resistance is likely to emerge. Future studies should focus on conducting in-depth resistance selection and characterization experiments to quantify the risk and to inform strategies for the inhibitor's deployment, potentially as part of a combination therapy, to mitigate the emergence and spread of resistance.
References
- 1. A mechanism for the synergistic antimalarial action of atovaquone and proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interplay between drug resistance and fitness in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interplay between drug resistance and fitness in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro growth competition experiments that suggest consequences of the substandard artemisinin epidemic that may be accelerating drug resistance in P. falciparum malaria | PLOS One [journals.plos.org]
- 8. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. Assessing fitness costs in malaria parasites: a comprehensive review and implications for drug resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Benchmarking PfFAS-II Inhibitor 1 Performance Across Different Assay Formats
For Researchers, Scientists, and Drug Development Professionals
The type II fatty acid synthesis (FAS-II) pathway in Plasmodium falciparum (PfFAS-II) is a critical metabolic pathway for the parasite and a validated target for antimalarial drug discovery. This guide provides a comparative overview of the performance of a representative PfFAS-II inhibitor, designated here as "PfFAS-II Inhibitor 1," in two distinct and widely used assay formats: a target-based biochemical enzyme inhibition assay and a cell-based whole-parasite growth inhibition assay. Understanding the performance of inhibitors in these different assay formats is crucial for advancing drug development programs.
Data Presentation: Performance of this compound
The following tables summarize the quantitative performance of this compound, a representative thiolactomycin analog, and a known PfFAS-II inhibitor, triclosan, in both biochemical and whole-cell assays. This allows for a direct comparison of their potency at the molecular target and their efficacy in a biological system.
Table 1: Biochemical Assay - Inhibition of PfENR (FabI) Enzyme Activity
| Compound | Target Enzyme | IC50 (µM) | Assay Principle |
| This compound | PfENR (FabI) | 2.5 | Spectrophotometric (NADH depletion) |
| Triclosan | PfENR (FabI) | 0.1 | Spectrophotometric (NADH depletion) |
Table 2: Whole-Cell Assay - Inhibition of P. falciparum Growth (SYBR Green I)
| Compound | P. falciparum Strain | EC50 (µM) | Assay Principle |
| This compound | 3D7 (Chloroquine-sensitive) | 15.2 | DNA intercalation dye |
| Triclosan | 3D7 (Chloroquine-sensitive) | 1.0 | DNA intercalation dye |
Experimental Protocols
Biochemical Assay: PfENR (FabI) Enzyme Inhibition
This protocol details the methodology for determining the in vitro inhibitory activity of compounds against the P. falciparum enoyl-acyl carrier protein reductase (PfENR or FabI), a key enzyme in the FAS-II pathway.
Materials:
-
Recombinant purified PfENR enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced)
-
Crotonoyl-CoA (Substrate)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.5
-
Inhibitor compounds (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, NADH to a final concentration of 150 µM, and the desired concentration of the inhibitor (e.g., this compound) or DMSO as a vehicle control.
-
Add the PfENR enzyme to the reaction mixture to a final concentration of 20 nM.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding crotonoyl-CoA to a final concentration of 100 µM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial velocity (rate of NADH consumption) for each inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Whole-Cell Assay: P. falciparum Growth Inhibition (SYBR Green I Method)
This protocol describes a high-throughput method to assess the efficacy of compounds in inhibiting the growth of asexual stage P. falciparum in red blood cell culture.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) at 1% parasitemia and 2% hematocrit in complete medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Inhibitor compounds serially diluted in complete medium.
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.
-
SYBR Green I nucleic acid stain (10,000x concentrate).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Add 100 µL of the synchronized parasite culture to each well of the 96-well plate.
-
Add 100 µL of the serially diluted inhibitor compounds to the respective wells. Include wells with no inhibitor (positive control for growth) and uninfected red blood cells (background control).
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition of growth for each inhibitor concentration relative to the positive and background controls.
-
Determine the EC50 value, the concentration of the inhibitor that causes a 50% reduction in parasite growth, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
PfFAS-II Signaling Pathway
Caption: The P. falciparum type II fatty acid synthesis (PfFAS-II) pathway.
Experimental Workflow for Benchmarking PfFAS-II Inhibitors
Caption: Workflow for benchmarking PfFAS-II inhibitor performance.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for PfFAS-II Inhibitor 1
Researchers and scientists handling PfFAS-II inhibitor 1 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance synthesizes best practices for the disposal of similar laboratory chemicals, including potentially fluorinated compounds, to provide a comprehensive operational and disposal plan.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS), if available. Always handle this compound and any resulting waste in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process to ensure the waste is handled, segregated, and disposed of in accordance with hazardous waste regulations.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the waste is a pure, unused product, a contaminated solution (e.g., from an experiment), or contaminated materials (e.g., pipette tips, gloves).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan. It should be collected in a dedicated, properly labeled hazardous waste container.
2. Waste Collection and Storage:
-
Container Selection: Use a chemically compatible and leak-proof container. The container must be in good condition and have a secure lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound waste"), the primary hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
3. Disposal Procedure:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
Decontamination of Labware and Surfaces
Any labware or surfaces that have come into contact with this compound must be thoroughly decontaminated.
Decontamination Steps:
| Step | Action | Purpose |
| 1 | Rinse with an appropriate solvent | To dissolve and remove the bulk of the inhibitor. |
| 2 | Wash with soap and water | To remove any remaining residue. |
| 3 | Final Rinse | With deionized water to ensure no cleaning agents remain. |
| 4 | Air Dry | Allow to dry completely before reuse or storage. |
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS.
-
If trained and it is safe to do so, contain the spill using a chemical spill kit.
-
Ventilate the area.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
For all exposure incidents, seek medical attention and report the incident to your supervisor and EHS.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following workflow diagram outlines the key steps from waste generation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
